molecular formula C13H13ClN2O B068718 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride CAS No. 175137-15-2

1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B068718
CAS No.: 175137-15-2
M. Wt: 248.71 g/mol
InChI Key: WGSJOUNRMCLMHQ-UHFFFAOYSA-N
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Description

1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a high-value chemical intermediate designed for advanced organic and medicinal chemistry research. This compound is a pyrazole derivative functionalized with a highly reactive acyl chloride group, making it an essential building block for the synthesis of amides, esters, and other complex molecules. Its primary research value lies in its application as a key precursor for the development of novel pharmacologically active compounds, particularly in the areas of enzyme inhibition and receptor ligand studies. The phenyl and propyl substituents on the pyrazole core contribute to specific steric and electronic properties, allowing researchers to fine-tune the lipophilicity and binding affinity of the final target molecules.

Properties

IUPAC Name

1-phenyl-5-propylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13ClN2O/c1-2-6-12-11(13(14)17)9-15-16(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSJOUNRMCLMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396267
Record name 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
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Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-15-2
Record name 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
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Record name 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their synthesis and functionalization a key area of research. This document outlines a detailed synthetic pathway, including experimental protocols and quantitative data, to facilitate the efficient laboratory preparation of this target molecule.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrazole ring to form the carboxylic acid precursor, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. The second step is the conversion of this carboxylic acid to the corresponding acyl chloride.

A common and effective method for the synthesis of the pyrazole core involves the condensation of a β-ketoester with phenylhydrazine, followed by formylation and subsequent oxidation and hydrolysis. The resulting carboxylic acid is then readily converted to the target carbonyl chloride using a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

This multi-stage synthesis of the carboxylic acid precursor is a crucial first step.

2.1.1. Stage A: Synthesis of Ethyl 2-(phenylhydrazono)pentanoate

  • Reaction: Phenylhydrazine is reacted with ethyl 2-oxopentanoate.

  • Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-oxopentanoate (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

2.1.2. Stage B: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

  • Reaction: Cyclization of ethyl 2-(phenylhydrazono)pentanoate using dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: To a solution of ethyl 2-(phenylhydrazono)pentanoate (1 equivalent) in anhydrous toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents). The reaction mixture is heated to reflux and stirred for 8-12 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is evaporated in vacuo. The residue is purified by column chromatography to yield the ethyl ester of the pyrazole carboxylic acid.

2.1.3. Stage C: Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

  • Reaction: Saponification of the ethyl ester to the carboxylic acid.

  • Procedure: The ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for 3-5 hours.

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to afford 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.

Step 2: Synthesis of this compound
  • Reaction: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

  • Procedure: To a solution of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours and subsequently heated to reflux for 1-2 hours until the evolution of gas ceases.

  • Work-up: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1A: Ethyl 2-(phenylhydrazono)pentanoate Ethyl 2-oxopentanoate, PhenylhydrazineEthanolReflux4 - 685 - 95
1B: Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate Ethyl 2-(phenylhydrazono)pentanoate, DMF-DMATolueneReflux8 - 1270 - 80
1C: 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, NaOH (aq)Ethanol/WaterReflux3 - 590 - 98
2: this compound 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, Thionyl chlorideDichloromethaneRT to Reflux3 - 6>95

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid Precursor cluster_step2 Step 2: Acyl Chloride Formation A Ethyl 2-oxopentanoate + Phenylhydrazine B Ethyl 2-(phenylhydrazono)pentanoate A->B Condensation (Ethanol, Reflux) C Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate B->C Cyclization (DMF-DMA, Toluene, Reflux) D 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid C->D Hydrolysis (NaOH, Ethanol/H2O, Reflux) E This compound D->E Chlorination (SOCl2, DCM, Reflux)

Caption: Synthetic workflow for this compound.

Chemical Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The diagram below outlines the key steps.

Reaction_Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 Protonated Chlorosulfite Ester RCOOH->Intermediate1 Nucleophilic attack of carboxyl oxygen on sulfur SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Intermediate1 Acylium Acylium Ion Intermediate Intermediate1->Acylium Loss of SO2 and Cl- RCOCl R-COCl (Acyl Chloride) Acylium->RCOCl Attack of Cl- SO2 SO2 Acylium->SO2 HCl HCl Acylium->HCl from protonated intermediate

Caption: Mechanism of carboxylic acid chlorination using thionyl chloride.

An In-depth Technical Guide to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the potential applications of this compound.

Chemical Properties and Data

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold known to be present in a wide range of biologically active compounds. The presence of a reactive carbonyl chloride group at the 4-position makes it a versatile intermediate for the synthesis of a variety of amide, ester, and other acyl derivatives.

Table 1: Core Chemical Data for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 175137-15-2[1]
Molecular Formula C₁₃H₁₃ClN₂O[1]
Molecular Weight 248.71 g/mol [1]
Canonical SMILES CCCC1=C(C(=O)Cl)C=NN1C2=CC=CC=C2-
InChIKey RUQZNYFHORNVHD-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of the precursor carboxylic acid, followed by its conversion to the acid chloride. The following protocols are based on established methods for the synthesis of analogous pyrazole derivatives.

Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazole rings. In the context of the target molecule's precursor, this would involve the condensation of a β-ketoester with phenylhydrazine.

Diagram 1: General workflow for the synthesis of this compound

G start Ethyl 2-(1-oxopentyl)malonate + Phenylhydrazine step1 Cyclization/ Condensation start->step1 intermediate Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 acid 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid step2->acid step3 Chlorination acid->step3 product This compound step3->product

Caption: Synthetic pathway from starting materials to the final product.

Experimental Protocol:

  • Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate:

    • To a solution of ethyl 2-(1-oxopentyl)malonate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

    • The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield the pyrazole ester.

  • Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid:

    • The purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • The mixture is heated under reflux for a period sufficient to achieve complete hydrolysis of the ester, as monitored by TLC.

    • After cooling to room temperature, the alcoholic solvent is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • The aqueous layer is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Conversion to this compound

The carboxylic acid is converted to the more reactive acid chloride using a suitable chlorinating agent.

Experimental Protocol:

  • Chlorination of the Carboxylic Acid:

    • To a suspension of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert, dry solvent such as dichloromethane (DCM) or toluene, add a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation (typically 1.5-2 equivalents).

    • A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC, if applicable, or by observing the formation of a clear solution).

    • The excess solvent and chlorinating agent are removed under reduced pressure to yield the crude this compound. This product is often used in the subsequent reaction step without further purification due to its reactivity and moisture sensitivity.

Reactivity and Potential Applications

The primary site of reactivity in this compound is the carbonyl chloride group. This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Diagram 2: Reactivity of this compound

G cluster_products Products reactant 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride amide Amides reactant->amide + R₂NH ester Esters reactant->ester + R'OH anhydride Anhydrides reactant->anhydride + R'COO⁻

Caption: Nucleophilic acyl substitution reactions.

This reactivity makes it a key building block for creating libraries of pyrazole-based compounds for screening in drug discovery programs. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a feature of several antimicrobial agents.

  • Anticancer Properties: Certain pyrazole derivatives have shown promise as inhibitors of protein kinases and other targets relevant to cancer therapy.

  • Agrochemical Applications: Pyrazoles are also utilized as herbicides and insecticides.

While specific biological data for this compound is not yet prevalent in the literature, its structural features suggest it is a promising candidate for the development of novel therapeutic agents and other industrially relevant chemicals.

Safety and Handling

Acyl chlorides are reactive and corrosive compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. This compound is sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its reactivity, centered on the carbonyl chloride group, allows for facile derivatization. While specific experimental data for this compound is limited, the general protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in research and development. Further investigation into its physical, chemical, and biological properties is warranted to fully explore its potential.

References

Spectroscopic Analysis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. It includes predicted quantitative data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, detailed experimental protocols, and workflow visualizations to aid in the synthesis and characterization of this and similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The precise structural elucidation of these compounds is critical for understanding their structure-activity relationships and ensuring the integrity of drug development pipelines. A multi-technique approach to spectroscopic analysis is therefore essential for unambiguous characterization. This guide focuses on this compound, providing a predictive but detailed spectroscopic profile to assist researchers in its identification and characterization.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the corresponding ethyl ester, which is a common synthetic precursor for pyrazoles. The proposed workflow involves the saponification of the ester to the carboxylic acid, followed by chlorination to yield the target acid chloride.

Synthesis_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Chlorination Ester Ethyl 1-phenyl-5-propyl-1H- pyrazole-4-carboxylate Acid 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Ester->Acid 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) Target 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride Acid->Target SOCl₂ or (COCl)₂, DCM Spectro_Correlation cluster_mol This compound cluster_data Expected Spectroscopic Signatures mol Structure HNMR ¹H NMR (ppm) - Propyl: 0.9-3.0 - Phenyl: 7.4-7.8 - Pyrazole-H: 8.1-8.3 mol->HNMR Proton Environments CNMR ¹³C NMR (ppm) - Propyl: 14-28 - Rings: 115-150 - C=O: ~165 mol->CNMR Carbon Skeleton FTIR FT-IR (cm⁻¹) - C=O: 1750-1790 - C=N, C=C: 1450-1620 mol->FTIR Functional Groups MS MS (m/z) - [M]+• - [M-COCl]+ mol->MS Fragmentation

Technical Guide: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS: 175137-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, predicted spectral data, and potential biological applications, with a focus on its potential as a building block for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValue
CAS Number 175137-15-2
Molecular Formula C₁₃H₁₃ClN₂O
Molecular Weight 248.71 g/mol
IUPAC Name This compound
SMILES CCCC1=CC(=NN1C1=CC=CC=C1)C(Cl)=O
Appearance Predicted: White to off-white solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF. Reactive with protic solvents like water and alcohols.

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway A 2-(1-Oxobutyl)malonic acid diethyl ester C 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid A->C Reflux, Ethanol B Phenylhydrazine B->C E This compound C->E Reflux D Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

This procedure is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

  • Materials:

    • 2-(1-Oxobutyl)malonic acid diethyl ester

    • Phenylhydrazine

    • Ethanol

    • Hydrochloric acid (for workup)

    • Sodium bicarbonate (for workup)

    • Ethyl acetate (for extraction)

    • Magnesium sulfate (for drying)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-(1-oxobutyl)malonic acid diethyl ester (1 equivalent) and an equal molar amount of phenylhydrazine.

    • Add ethanol as a solvent and a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The intermediate ester is then hydrolyzed by adding an aqueous solution of sodium hydroxide and heating to reflux.

    • After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

    • The crude 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to the corresponding acid chloride using a standard chlorinating agent.

  • Materials:

    • 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or toluene

    • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

    • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the mixture at room temperature.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Alternatively, use oxalyl chloride (1.5-2 equivalents) in the presence of a catalytic amount of DMF. This reaction is often performed at room temperature.

    • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

    • The resulting crude this compound can be used in the next step without further purification or can be purified by distillation under high vacuum or recrystallization if it is a solid.

Spectral Data (Predicted)

As experimental spectral data for this compound is not publicly available, the following table provides predicted data based on the analysis of similar pyrazole derivatives and general principles of spectroscopy.

Technique Predicted Data
¹H NMR Phenyl protons: δ 7.2-7.6 ppm (m, 5H); Pyrazole proton (H3): δ ~8.0-8.2 ppm (s, 1H); Propyl group: δ 2.5-2.8 ppm (t, 2H), 1.5-1.8 ppm (m, 2H), 0.8-1.0 ppm (t, 3H).
¹³C NMR Phenyl carbons: δ ~125-140 ppm; Pyrazole carbons: C5 ~150-155 ppm, C4 ~110-115 ppm, C3 ~140-145 ppm; Carbonyl carbon: δ ~160-165 ppm; Propyl carbons: ~25-30 ppm (CH₂), ~20-25 ppm (CH₂), ~13-15 ppm (CH₃).
IR (Infrared) C=O stretch (acid chloride): ~1750-1780 cm⁻¹ (strong); C=N stretch (pyrazole ring): ~1500-1600 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹.
MS (Mass Spec.) Molecular ion (M⁺): m/z 248. Expected fragmentation would involve the loss of Cl (m/z 213) and subsequent fragmentation of the pyrazole ring.

Potential Biological Activity and Applications

While there is no direct evidence for the biological activity of this compound, a closely related analog, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6). This finding suggests that the 1-phenyl-5-propyl-pyrazole scaffold is a promising starting point for the development of HDAC6 inhibitors.

HDAC6 Inhibition and Signaling Pathway

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response, by deacetylating non-histone proteins such as α-tubulin and cortactin. Dysregulation of HDAC6 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The inhibitory activity of pyrazole derivatives against HDAC6 suggests a potential therapeutic application in diseases where HDAC6 is overactive.

HDAC6 Signaling Pathway A 1-Phenyl-5-propyl-1H-pyrazole -4-carbonyl chloride derivative B HDAC6 A->B Inhibition D α-tubulin (deacetylated) B->D Deacetylation C α-tubulin (acetylated) E Microtubule stability C->E Promotes D->C Acetylation (HATs) D->E Reduces F Cellular Processes (e.g., cell migration, protein trafficking) E->F Regulates G Therapeutic Effects (e.g., anti-inflammatory, neuroprotective) F->G Impacts

An In-depth Technical Guide to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Molecular Structure and Properties

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structure is characterized by a phenyl group at the 1-position, a propyl group at the 5-position, and a carbonyl chloride group at the 4-position of the pyrazole ring.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

PropertyValueSource
CAS Number 175137-15-2[1][2]
Molecular Formula C13H13ClN2O[1]
Molecular Weight 248.71 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl[1]
Boiling Point 138 °C[3]

Illustrative Physical and Spectroscopic Data (for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride):

PropertyValue
Melting Point 58-59 °C
Appearance White to off-white crystalline solid
Spectroscopic Data Interpretation
IR (Infrared) Spectroscopy A strong absorption band is expected around 1750-1780 cm⁻¹ characteristic of the C=O stretching vibration of the acyl chloride.
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7.2-7.6 ppm), and the propyl group (upfield signals for CH3 and CH2 groups) would be observed.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) A signal for the carbonyl carbon is expected in the range of 160-170 ppm. Signals for the carbons of the pyrazole ring and the phenyl and propyl groups would also be present.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.

Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

A common method for the synthesis of pyrazole-4-carboxylic acids is the Knorr pyrazole synthesis, followed by functional group manipulations.

Experimental Protocol:

  • Synthesis of Ethyl 2-formyl-3-oxohexanoate: A Claisen condensation between ethyl pentanoate and ethyl formate in the presence of a strong base like sodium ethoxide yields the corresponding β-keto ester.

  • Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate: The resulting β-keto ester is then reacted with phenylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically refluxed to ensure complete cyclization to the pyrazole ring.

  • Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.

Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride.

Experimental Protocol:

  • Chlorination: The dried 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

  • Purification: The reaction is typically performed in an inert solvent like dichloromethane or toluene. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its structural analog, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has recently been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with therapeutic potential in acute liver injury.[4] This suggests that compounds with the 1-phenyl-5-propyl-pyrazole scaffold may have significant biological activity.

HDAC6 Inhibition and its Role in Acute Liver Injury

HDAC6 is a unique, primarily cytoplasmic, histone deacetylase that plays a crucial role in various cellular processes, including protein degradation, cell migration, and stress responses. In the context of acute liver injury, which is often characterized by inflammation and cell death (necrosis and apoptosis), HDAC6 has emerged as a promising therapeutic target.

Inhibition of HDAC6 has been shown to protect against liver injury by suppressing inflammatory responses and inhibiting apoptosis.[5] The mechanism of action involves the modulation of various signaling pathways.

Signaling Pathway of HDAC6 Inhibition in Liver Injury

The following diagram illustrates the proposed signaling pathway affected by the inhibition of HDAC6 in the context of liver injury. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin and cortactin, which can modulate inflammatory responses and cell survival pathways.

HDAC6_Pathway Compound 1-Phenyl-5-propyl-1H-pyrazole -4-carbonyl chloride (analog) HDAC6 HDAC6 Compound->HDAC6 Inhibition aTubulin α-Tubulin HDAC6->aTubulin Deacetylation Cortactin Cortactin HDAC6->Cortactin Deacetylation Inflammation Inflammation HDAC6->Inflammation Promotes Apoptosis Apoptosis HDAC6->Apoptosis Promotes Acetylated_aTubulin Acetylated α-Tubulin aTubulin->Acetylated_aTubulin Acetylated_Cortactin Acetylated Cortactin Cortactin->Acetylated_Cortactin Acetylated_aTubulin->Inflammation Suppresses CellSurvival Cell Survival Acetylated_Cortactin->CellSurvival Promotes LiverProtection Liver Protection Inflammation->LiverProtection Apoptosis->LiverProtection CellSurvival->LiverProtection

Caption: Proposed signaling pathway of HDAC6 inhibition.

Experimental Workflow for Synthesis and Characterization

The logical workflow for the synthesis and characterization of this compound is outlined below.

workflow start Starting Materials (Ethyl pentanoate, Ethyl formate, Phenylhydrazine) step1 Claisen Condensation start->step1 intermediate1 β-Keto Ester step1->intermediate1 step2 Knorr Pyrazole Synthesis intermediate1->step2 intermediate2 Ethyl 1-phenyl-5-propyl-1H- pyrazole-4-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 intermediate3 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid step3->intermediate3 step4 Chlorination (e.g., with SOCl₂) intermediate3->step4 product 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride step4->product characterization Characterization (NMR, IR, MS, MP/BP) product->characterization

Caption: Synthetic and characterization workflow.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. Based on the activity of a close structural analog, this compound and its derivatives warrant further investigation as potential HDAC6 inhibitors for the treatment of inflammatory diseases and other conditions. The synthetic pathways outlined in this guide provide a framework for the preparation of this and related compounds for further study. The lack of publicly available, detailed experimental data highlights an opportunity for further research to fully characterize this compound and explore its biological potential.

References

starting materials for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole ring system to yield the carboxylic acid precursor, followed by its conversion to the final acyl chloride.

I. Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the construction of the core pyrazole heterocycle to form 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. This is followed by a standard chlorination reaction to yield the desired acyl chloride.

Diagram 1: Overall synthetic workflow for this compound.

II. Starting Materials

The successful synthesis of the target compound relies on the availability of key starting materials. The following table outlines the necessary reagents for the entire synthetic pathway.

StepReagent NameCAS NumberMolecular FormulaRole
1Ethyl 3-oxohexanoate3249-68-1C₈H₁₄O₃β-Ketoester
1Phenylhydrazine100-63-0C₆H₈N₂Pyrazole formation
1Sodium Nitrite7632-00-0NaNO₂Diazotization agent
1Hydrochloric Acid7647-01-0HClAcid catalyst
1Sodium Hydroxide1310-73-2NaOHHydrolysis agent
1Ethanol64-17-5C₂H₆OSolvent
2Thionyl chloride7719-09-7SOCl₂Chlorinating agent
2N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOCatalyst
2Dichloromethane (DCM)75-09-2CH₂Cl₂Solvent

III. Experimental Protocols

Step 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

This procedure involves the formation of a phenylhydrazone from ethyl 3-oxohexanoate, followed by cyclization and subsequent hydrolysis of the resulting ester.

A. Formation of Ethyl 3-oxo-2-(phenylhydrazono)hexanoate:

  • In a suitable reaction vessel, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 equivalent) in water, maintaining the temperature below 5 °C.

  • Acidify the mixture with hydrochloric acid while keeping the temperature controlled.

  • In a separate vessel, dissolve ethyl 3-oxohexanoate (1.0 equivalent) in ethanol.

  • Slowly add the diazonium salt solution to the ethyl 3-oxohexanoate solution at 0-5 °C with vigorous stirring.

  • Allow the reaction to stir at this temperature for 2-3 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

B. Cyclization to Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate:

  • The crude ethyl 3-oxo-2-(phenylhydrazono)hexanoate is heated, either neat or in a high-boiling solvent such as xylene or acetic acid, to induce cyclization.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

C. Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid:

  • The crude ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the ester.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent.

  • To a flame-dried, nitrogen-purged round-bottom flask, add 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) and suspend it in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension.[1] Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the suspension becomes a clear solution.[2] The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, the excess thionyl chloride and dichloromethane are removed under reduced pressure to yield the crude this compound. This product is often used in the next synthetic step without further purification due to its reactivity.

IV. Quantitative Data

The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)
1A. Phenylhydrazone FormationEthyl 3-oxo-2-(phenylhydrazono)hexanoate80-90
1B. CyclizationEthyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate70-85
1C. Hydrolysis1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid85-95
2. ChlorinationThis compound>90 (often used crude)

V. Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations, as illustrated in the workflow diagram below. Each step builds upon the previous one to construct the final molecule.

G cluster_precursors Core Precursors cluster_intermediates Key Intermediates cluster_final_product Final Product P1 Ethyl 3-oxohexanoate I1 Ethyl 3-oxo-2-(phenylhydrazono)hexanoate P1->I1 P2 Phenylhydrazine P2->I1 I2 Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate I1->I2 Heat I3 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid I2->I3 NaOH/H₂O FP This compound I3->FP SOCl₂

Diagram 2: Logical relationship of precursors and intermediates in the synthesis.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific reaction optimization.

References

The Ascendant Therapeutic Potential of Pyrazole-4-Carbonyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3][4][5] Among its varied structural iterations, pyrazole-4-carbonyl derivatives have emerged as a particularly fruitful scaffold, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential.

Synthesis of the Pyrazole-4-Carbonyl Scaffold

The construction of the pyrazole-4-carbonyl core is primarily achieved through well-established synthetic methodologies, most notably the Vilsmeier-Haack reaction and cyclocondensation reactions.

The Vilsmeier-Haack reaction facilitates the formylation of active methylene groups, providing a direct route to 4-formylpyrazoles, which are key intermediates for further derivatization.[6] A typical workflow involves the reaction of a hydrazone with a Vilsmeier reagent (most commonly generated from phosphorus oxychloride and dimethylformamide).

G cluster_synthesis Vilsmeier-Haack Synthesis of 4-Formyl Pyrazoles Hydrazone Hydrazone Derivative Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Cyclization Formyl_Pyrazole 4-Formyl Pyrazole Intermediate Cyclization->Formyl_Pyrazole Derivatization Further Derivatization Formyl_Pyrazole->Derivatization Final_Product Pyrazole-4-carbonyl Derivatives Derivatization->Final_Product

Caption: Vilsmeier-Haack reaction workflow for synthesizing pyrazole-4-carbonyl derivatives.

Cyclocondensation reactions offer another versatile approach, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[3][7][8] This method allows for the introduction of a wide range of substituents on the pyrazole ring, influencing the compound's physicochemical properties and biological activity.

Antimicrobial Activity

Pyrazole-4-carbonyl derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a spectrum of bacterial and fungal pathogens.[2][6][9][10][11][12] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected pyrazole-4-carbonyl derivatives, expressed as the zone of inhibition or Minimum Inhibitory Concentration (MIC).

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
IIIcStaphylococcus aureus22-[6]
IIIeEscherichia coli20-[6]
3Escherichia coli-0.25[11]
4Streptococcus epidermidis-0.25[11]
2Aspergillus niger-1[11]
3Microsporum audouinii-0.5[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized protocol for assessing antimicrobial activity is the agar well diffusion method.

  • Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent alone) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of pyrazole-4-carbonyl derivatives against various human cancer cell lines.[1][13][14][15][16][17][18] The mechanisms underlying their cytotoxic effects are diverse and include the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.

Quantitative Anticancer Data

The anticancer efficacy of several pyrazole-4-carbonyl derivatives is presented below, with activity measured as the half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineIC50 (µM)Reference
10eMCF-7 (Breast)11[13]
10dMCF-7 (Breast)12[13]
5bK562 (Leukemia)0.021[17]
5bA549 (Lung)0.69[17]
4MDA-MB-231 (Breast)6.36[14]
5MDA-MB-231 (Breast)5.90[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Pyrazole Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing anticancer activity using the MTT assay.

A notable mechanism of action for some anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[17] By disrupting the formation of microtubules, these compounds arrest the cell cycle and induce apoptosis.

Anti-inflammatory Activity

Pyrazole-4-carbonyl derivatives have a long-standing history as anti-inflammatory agents, with some compounds exhibiting potent activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][11][19][20][21][22] A primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[19][22]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of pyrazole-4-carbonyl derivatives has been evaluated in various in vitro and in vivo models.

Compound IDAssayActivityReference
4Carrageenan-induced paw edemaBetter than Diclofenac sodium[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[19]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC50 = 0.03 µM / 0.12 µM[19]
6cNF-κB InhibitionSignificant reduction in pro-inflammatory cytokines[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group that received only the vehicle.

Signaling Pathway: Inhibition of the NF-κB Pathway

Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[21] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[19][21]

G cluster_nfkb Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Pyrazole Pyrazole-4-carbonyl Derivative Pyrazole->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB_complex NF-κB/IκBα Complex IkB->NFkB_IkB_complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB_complex NFkB_translocation NF-κB Translocation to Nucleus NFkB_p65_p50->NFkB_translocation NFkB_IkB_complex->NFkB_p65_p50 Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_translocation->Gene_Expression

Caption: Pyrazole derivatives can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Conclusion and Future Directions

Pyrazole-4-carbonyl derivatives represent a privileged scaffold in drug discovery, demonstrating a versatile and potent range of biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The compelling antimicrobial, anticancer, and anti-inflammatory data presented herein underscore the significant therapeutic potential of this compound class.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[23][24][25][26][27] The continued exploration of pyrazole-4-carbonyl derivatives holds immense promise for the development of new and effective treatments for a wide array of human diseases.

References

An In-depth Technical Guide to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its synthesis, chemical properties, and potential applications, with a focus on experimental protocols and quantitative data.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole-containing molecules have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Notably, pyrazole derivatives have been successfully developed as kinase inhibitors, a critical class of drugs in oncology.[4][5][6] The subject of this guide, with its reactive carbonyl chloride group, serves as a key intermediate for the synthesis of a variety of amide and ester derivatives, enabling the exploration of new chemical space in drug discovery.

A recent study has highlighted the therapeutic potential of a closely related regioisomer, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), showing promise for the treatment of acute liver injury.[7][8] This discovery underscores the potential significance of the 1-phenyl-5-propyl-pyrazole scaffold in developing novel therapeutics.

Chemical Identity:

PropertyValue
Chemical Name This compound
Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS Number 290930-13-9

Note: A compound with a similar name, 1-phenyl-5-propyl-1H-pyrazole-3-carbonyl chloride, is associated with CAS number 175137-15-2.[9] Researchers should verify the specific regioisomer required for their application.

Synthesis and Experimental Protocols

Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

The formation of the substituted pyrazole ring can be accomplished through the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.

Reaction Scheme:

G cluster_0 Step 1: Synthesis of the Carboxylic Acid Precursor Reactant_A 2-(1-Oxobutyl)-3-oxobutanoic acid ethyl ester Product_Acid 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Reactant_A->Product_Acid Condensation & Hydrolysis Reactant_B Phenylhydrazine Reactant_B->Product_Acid

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

  • Preparation of the Diketoester: Ethyl 2-butyryl-3-oxobutanoate can be synthesized via a Claisen condensation between ethyl acetoacetate and butyryl chloride.

  • Cyclization and Saponification:

    • To a solution of ethyl 2-butyryl-3-oxobutanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, add a solution of sodium hydroxide (2.5 equivalents) in water/ethanol.

    • Continue to reflux for an additional 2-3 hours to ensure complete saponification of the ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with cold 2M HCl.

    • The product, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure carboxylic acid.

Conversion to this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

Reaction Scheme:

G cluster_1 Step 2: Formation of the Acyl Chloride Product_Acid 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Product_Final 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride Product_Acid->Product_Final Chlorination Reactant_C Thionyl Chloride (SOCl₂) Reactant_C->Product_Final

Caption: Conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol (using Thionyl Chloride):

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents), which can also serve as the solvent.[11][12] Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[13]

  • Heat the mixture to reflux (the temperature will depend on the solvent used, typically 70-80°C for neat SOCl₂) and maintain for 2-4 hours.[14] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use an efficient vacuum and possibly a co-distillation with an inert solvent like toluene to ensure all volatile reagents are removed.

  • The resulting crude this compound is often a liquid or low-melting solid and can be used in the next step without further purification. Due to its reactivity, especially with moisture, it should be handled under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

As this specific molecule is a synthetic intermediate, detailed published data is scarce. The following table provides expected and typical data for similar pyrazole-4-carbonyl chlorides based on literature for related compounds.[15][16][17]

Data TypeExpected Values/Characteristics
Appearance Colorless to pale yellow oil or low-melting solid.
Yield (Step 1) 60-85% (for pyrazole synthesis and hydrolysis).
Yield (Step 2) >90% (for chlorination, often used crude).
¹H NMR Phenyl protons (multiplet, ~7.2-7.6 ppm), Pyrazole proton (singlet, ~8.0-8.5 ppm), Propyl group protons (triplet, sextet, triplet, ~0.9-2.8 ppm).
¹³C NMR Carbonyl carbon (~160-165 ppm), Aromatic and pyrazole carbons (~110-150 ppm), Propyl carbons (~13-30 ppm).
IR (cm⁻¹) C=O stretch of acyl chloride (~1750-1790 cm⁻¹), C=N and C=C stretches (~1500-1600 cm⁻¹).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 249.08.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for creating libraries of pyrazole derivatives. Its primary reactivity stems from the electrophilic acyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and hydrazines to form amides, esters, and hydrazides, respectively.

Workflow for Derivative Synthesis:

G Start 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride Amide Pyrazole-4-carboxamide Derivative Start->Amide Amidation Ester Pyrazole-4-carboxylate Ester Derivative Start->Ester Esterification Hydrazide Pyrazole-4-carbohydrazide Derivative Start->Hydrazide Acylation Amine Primary/Secondary Amine Amine->Amide Alcohol Alcohol/Phenol Alcohol->Ester Hydrazine Hydrazine Derivative Hydrazine->Hydrazide G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazole Derivative Inhibitor->RAF Inhibition

References

The Genesis and Evolution of Pyrazole-Based Acyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable pharmacological versatility is evident in a wide array of approved drugs, from the anti-inflammatory celecoxib to a multitude of kinase inhibitors used in oncology.[2] A key functional group that unlocks the synthetic potential of the pyrazole scaffold is the acyl chloride. This highly reactive moiety serves as a critical intermediate for the construction of amides, esters, and other functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics. This in-depth technical guide delves into the discovery and history of pyrazole-based acyl chlorides, providing a comprehensive overview of their synthesis, key historical milestones, and pivotal role in the development of bioactive molecules.

Historical Perspective: From Knorr's Synthesis to Modern Acylation

The story of pyrazoles begins in 1883 with Ludwig Knorr's pioneering synthesis of 1-phenyl-3-methyl-5-pyrazolone from the condensation of ethyl acetoacetate and phenylhydrazine.[3] This seminal work, known as the Knorr pyrazole synthesis, laid the foundation for the systematic exploration of this heterocyclic system.[3][4] While Knorr's initial work did not involve acyl chlorides, the inherent reactivity of the pyrazole ring, particularly the acidic proton at the C4 position of pyrazolones, hinted at the potential for electrophilic substitution.

A significant advancement in the direct C-acylation of pyrazoles was reported in 1959 by Bror Skytte Jensen. Jensen described a novel method for the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolones-5 by reacting the parent pyrazolone with various acid chlorides and anhydrides in dioxane, catalyzed by calcium hydroxide. This work provided a direct route to C-acyl pyrazole derivatives, showcasing the utility of acyl chlorides as reagents for modifying the pyrazole core.

The development of methods to synthesize pyrazole-based acyl chlorides themselves, where the acyl chloride is a functional group attached to the pyrazole ring (either at a carbon or nitrogen atom), evolved with the broader advancements in organic synthesis. The conversion of carboxylic acids to their corresponding acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride became a standard and efficient method. This allowed for the preparation of various pyrazole-N-carbonyl chlorides and pyrazole-C-carbonyl chlorides, which have since become indispensable building blocks in organic synthesis.[5][6][7]

Synthesis of Pyrazole-Based Acyl Chlorides: Key Methodologies

The two primary classes of pyrazole-based acyl chlorides are N-acyl pyrazoles and C-acyl pyrazoles. Their synthesis routes are distinct and tailored to the desired connectivity.

N-Acylation of Pyrazoles

Direct N-acylation of a pyrazole with an acyl chloride is a common method to introduce an acyl group onto one of the ring nitrogen atoms. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Synthesis of Pyrazole-C-Carbonyl Chlorides

The most prevalent method for the synthesis of pyrazole-C-carbonyl chlorides involves the conversion of a corresponding pyrazole carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

A general experimental protocol for the synthesis of a pyrazole-3-carboxylic acid chloride is as follows:

Experimental Protocol: Synthesis of 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride [5]

  • Starting Material: 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid.

  • Reagent: Thionyl chloride (SOCl₂).

  • Procedure: a. A mixture of the pyrazole-3-carboxylic acid and thionyl chloride is refluxed. b. The progress of the reaction is monitored until the starting material is consumed. c. Upon completion, the excess thionyl chloride is removed under reduced pressure. d. The resulting crude pyrazole-3-carbonyl chloride is then typically used in the next step without further purification.

Quantitative Data on Pyrazole Acyl Chloride Synthesis

The efficiency of pyrazole acyl chloride synthesis and their subsequent reactions is crucial for their application in multi-step synthetic campaigns. The following tables summarize representative quantitative data from the literature.

Pyrazole Carboxylic Acid PrecursorChlorinating AgentSolventConditionsYield (%)Reference
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidThionyl chlorideNeatRefluxHigh[5]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidThionyl chlorideDMF (cat.)-Good[6]
6-Chloropyrazine-2-carboxylic acidThionyl chlorideBenzeneReflux-[8]

Table 1: Synthesis of Pyrazole and Related Heterocyclic Acyl Chlorides.

Pyrazole Acyl ChlorideNucleophileSolventConditionsYield (%)Reference
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideAliphatic/Aromatic Amines--Good[5]
4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloridep-BromoacetanilideTolueneReflux68[9]
4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloridep-ChloroacetanilideXyleneReflux67[9]

Table 2: Reactions of Pyrazole Acyl Chlorides to Form Amides.

Role in Drug Discovery and Development

Pyrazole-based acyl chlorides are instrumental in the synthesis of a vast number of biologically active molecules, particularly in the realm of kinase inhibitors. The pyrazole scaffold is considered a "privileged structure" as it can effectively mimic other cyclic systems and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2] The acyl chloride functionality provides a convenient handle to introduce various side chains, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.[1]

While the blockbuster anti-inflammatory drug Celecoxib contains a pyrazole core, its key reactive intermediate for forming the final sulfonamide is a sulfonyl chloride, not an acyl chloride.[10][11][12] However, the synthetic strategies employed in the development of numerous other pyrazole-containing drugs rely on the reactivity of acyl chloride intermediates to build the final molecular architecture.

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

historical_timeline cluster_1800s 19th Century cluster_1900s 20th Century 1883 1883: Knorr's Pyrazole Synthesis (L. Knorr) 1959 1959: Direct C-Acylation of Pyrazolones (B. S. Jensen) 1883->1959 Advancements in Heterocyclic Chemistry Modern Modern Era: Widespread use of SOCl₂ for Pyrazole-C-carbonyl chloride synthesis 1959->Modern Development of Synthetic Reagents

A brief timeline of key developments.

synthetic_pathways cluster_c_acyl Synthesis of Pyrazole-C-Carbonyl Chlorides cluster_n_acyl Synthesis of Pyrazole-N-Acyl Derivatives PC Pyrazole Carboxylic Acid PAC Pyrazole-C-Carbonyl Chloride PC->PAC SOCl₂ or (COCl)₂ P Pyrazole PNAC N-Acyl Pyrazole P->PNAC AC Acyl Chloride AC->PNAC Base

General synthetic routes to pyrazole acyl chlorides.

experimental_workflow start Start: Pyrazole Carboxylic Acid reagents Add Thionyl Chloride (SOCl₂) start->reagents reflux Reflux the Mixture reagents->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor remove_excess Remove Excess SOCl₂ (in vacuo) monitor->remove_excess crude_product Crude Pyrazole Acyl Chloride remove_excess->crude_product next_step Use in Next Synthetic Step (e.g., Amidation) crude_product->next_step end End: Desired Derivative next_step->end

Workflow for pyrazole acyl chloride synthesis.

drug_discovery_logic pyrazole_core Pyrazole Scaffold (Privileged Structure) pyrazole_acid Pyrazole Carboxylic Acid Intermediate pyrazole_core->pyrazole_acid pyrazole_acyl_chloride Pyrazole Acyl Chloride (Key Reactive Intermediate) pyrazole_acid->pyrazole_acyl_chloride SOCl₂ library Library of Pyrazole Derivatives (Amides, Esters, etc.) pyrazole_acyl_chloride->library diverse_nucleophiles Diverse Nucleophiles (Amines, Alcohols, etc.) diverse_nucleophiles->library screening Biological Screening (e.g., Kinase Assays) library->screening lead_compound Lead Compound Identification screening->lead_compound

Role in drug discovery workflow.

Conclusion

The journey of pyrazole-based acyl chlorides from their conceptual origins in classical heterocyclic chemistry to their current status as indispensable tools in modern drug discovery is a testament to the enduring importance of fundamental synthetic methodologies. The ability to efficiently generate these reactive intermediates has empowered medicinal chemists to synthesize and evaluate vast libraries of pyrazole-containing compounds, leading to the discovery of numerous life-saving medicines. As the demand for novel therapeutics continues to grow, the strategic application of pyrazole-based acyl chlorides in the design and synthesis of next-generation drugs is set to remain a vibrant and productive area of research.

References

A Technical Guide to the Theoretical Stability of Pyrazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The stability of pyrazole derivatives is a critical parameter in the fields of medicinal chemistry and materials science. Understanding the intrinsic stability of these heterocyclic compounds is paramount for predicting their shelf-life, degradation pathways, and overall suitability for pharmaceutical and other applications. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to predict and rationalize the stability of novel pyrazole derivatives before their synthesis. This guide provides an in-depth overview of the computational methods used to evaluate the stability of pyrazole derivatives, supported by quantitative data and conceptual workflows.

Core Concepts in Pyrazole Stability: A Theoretical Perspective

The stability of a molecule, including pyrazole derivatives, can be assessed through various theoretical descriptors. These descriptors provide insights into the electronic structure, reactivity, and thermodynamic properties of the molecule, all of which are intricately linked to its stability. Key theoretical concepts include:

  • Molecular Geometry: The three-dimensional arrangement of atoms in a molecule, defined by bond lengths and bond angles, is fundamental to its stability. Optimized geometries correspond to the lowest energy conformation of a molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A larger energy gap generally implies higher stability and lower chemical reactivity.[1][2]

  • Thermodynamic Parameters: Gibbs free energy of formation (ΔGf), enthalpy of formation (ΔHf), and total energy are thermodynamic quantities that indicate the stability of a molecule. Lower values of these parameters suggest greater stability.

Computational Methodologies for Stability Assessment

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure and properties of molecules, including pyrazole derivatives.[3] The choice of functional and basis set is crucial for obtaining accurate results. A commonly used combination for pyrazole systems is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[3] Ab initio methods, such as Møller–Plesset perturbation theory (MP2), also provide high accuracy but are more computationally expensive.[4]

Workflow for Theoretical Stability Analysis

The general workflow for the computational assessment of pyrazole derivative stability is outlined below. This process involves a series of calculations to determine the key stability descriptors.

computational_workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis start Define Pyrazole Derivative Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation (Higher level of theory) freq_calc->sp_energy Confirmation of Minimum Energy molecular_props Molecular Properties: - Bond Lengths - Bond Angles freq_calc->molecular_props thermo_props Thermodynamic Properties: - Total Energy - Gibbs Free Energy sp_energy->thermo_props electronic_props Electronic Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap sp_energy->electronic_props stability_analysis Stability Assessment molecular_props->stability_analysis thermo_props->stability_analysis electronic_props->stability_analysis

Computational workflow for pyrazole stability analysis.

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data obtained from theoretical calculations for various pyrazole derivatives, providing a basis for comparative stability analysis.

Table 1: Calculated Bond Lengths and Bond Angles for Substituted Pyrazoles

This table presents the optimized geometric parameters for a selection of pyrazole derivatives, calculated using the ab initio MP2/6-31G(d,p) method.[4]

Compound/ParameterN1-N2 (Å)N2-C3 (Å)C3-C4 (Å)C4-C5 (Å)C5-N1 (Å)N1-N2-C3 (°)N2-C3-C4 (°)C3-C4-C5 (°)C4-C5-N1 (°)C5-N1-N2 (°)
Pyrazole (S1)1.3291.3231.4121.3651.353112.9105.7103.9111.6105.9
3,5-dimethylpyrazole (S2)1.3381.3681.3911.3911.368110.8107.0104.3107.0110.8
1-phenyl-3,5-dimethylpyrazole (S3)1.3731.3621.3971.3921.378111.4107.2104.9108.6107.8
1,3,5-triphenylpyrazole (S4)1.3801.3731.4001.3961.387111.2107.5105.1108.9107.3
1-(p-toluenesulfonyl)-3,5-dimethylpyrazole (S5)1.4281.3441.4001.3931.367111.7107.0104.6107.4109.3
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives

The HOMO and LUMO energies, along with the HOMO-LUMO energy gap (ΔE), are critical indicators of molecular stability. A larger ΔE suggests higher kinetic stability. The data below is for pyrazole-thiophene-based amide derivatives.[1]

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Derivative 1-6.45-1.524.93
Derivative 2-6.50-1.534.97
Derivative 3-6.56-1.495.07
Derivative 4-6.49-1.524.97

Relationship Between Theoretical Parameters and Stability

The interplay between various calculated parameters provides a comprehensive picture of a pyrazole derivative's stability. The following diagram illustrates these relationships.

stability_relationships cluster_params Calculated Parameters cluster_stability Molecular Stability cluster_reactivity Chemical Reactivity homo_lumo Large HOMO-LUMO Gap (ΔE) high_stability High Molecular Stability homo_lumo->high_stability Indicates gibbs Low Gibbs Free Energy (ΔG) gibbs->high_stability Indicates bond_strength Optimal Bond Lengths & Angles bond_strength->high_stability Contributes to low_reactivity Low Chemical Reactivity high_stability->low_reactivity Leads to

Relationship between theoretical parameters and stability.

Experimental Protocols for Stability Assessment

While theoretical calculations provide predictive insights, experimental validation is crucial. Standard protocols for assessing the stability of pyrazole derivatives include hydrolytic stability and photostability testing.

Protocol for Hydrolytic Stability Testing

This protocol is adapted from studies on the hydrolytic stability of pyrazole ester derivatives.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of the pyrazole derivative in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution in an aqueous buffer at a specific pH (e.g., pH 8) to a final concentration suitable for analysis.

  • Time-Course Analysis: Incubate the solution at a controlled temperature. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the sample.

  • Sample Quenching: Quench the reaction in the aliquots, if necessary, for example, by adding an organic solvent like acetonitrile.

  • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining. An internal standard should be used for accurate quantification.

  • Data Analysis: Plot the concentration of the pyrazole derivative as a function of time and determine the half-life (t½) of the compound under the tested conditions.

Protocol for Photostability Testing

This protocol is based on the International Conference on Harmonisation (ICH) Q1B guidelines for photostability testing of new active substances.[7]

  • Sample Preparation: Prepare samples of the pyrazole derivative, both as a solid and in solution. For solid-state testing, spread a thin layer of the powder on a suitable container. For solution-state testing, prepare a solution in a photochemically inert solvent.

  • Control Samples: Prepare dark control samples by wrapping identical samples in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A calibrated photostability chamber is typically used. Place the dark control samples in the same chamber.

  • Sample Analysis: After the exposure period, analyze both the exposed and dark control samples. Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the parent compound and detect any degradation products.

  • Evaluation: Compare the results from the exposed samples to those of the dark control samples. Significant degradation in the exposed sample, with minimal change in the dark control, indicates photosensitivity.

Conclusion

Theoretical calculations are an indispensable tool in modern drug discovery and materials science for the early assessment of the stability of pyrazole derivatives. By leveraging computational methods like DFT, researchers can gain valuable insights into the geometric, electronic, and thermodynamic properties that govern molecular stability. This in-depth technical guide provides a framework for understanding and applying these theoretical principles, supported by quantitative data and illustrative workflows. The integration of these computational predictions with targeted experimental validation allows for a more efficient and informed development of stable and effective pyrazole-based compounds.

References

Methodological & Application

Application Notes and Protocols: Derivatization of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of the pyrazole core have been successfully developed as anti-inflammatory, analgesic, antipsychotic, and anticancer agents.[1][3] The derivatization of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride at the carbonyl chloride moiety offers a straightforward and efficient method to generate a diverse library of pyrazole-4-carboxamide derivatives. This library can then be subjected to biological screening to identify novel therapeutic leads.

This document provides detailed protocols for the synthesis of a library of amide derivatives from this compound and various primary and secondary amines. It also outlines a general workflow for subsequent biological screening and presents illustrative quantitative data for similar pyrazole derivatives.

General Synthesis Workflow

The derivatization of this compound is typically achieved through a nucleophilic acyl substitution reaction with a variety of amines. This reaction, often referred to as aminolysis of an acyl chloride, is a robust and high-yielding method for amide bond formation.[4] The general workflow involves the reaction of the acyl chloride with a slight excess of the desired amine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis acyl_chloride This compound reaction_mixture Combine reagents at 0°C acyl_chloride->reaction_mixture amine Primary or Secondary Amine amine->reaction_mixture base Base (e.g., TEA, DIEA) base->reaction_mixture solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction_mixture stir Stir at room temperature reaction_mixture->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify characterization Characterize (NMR, MS) purify->characterization screening Biological Screening characterization->screening

Caption: General experimental workflow for the synthesis and screening of pyrazole-4-carboxamide derivatives.

Experimental Protocols

Materials and Methods
  • Reagents: this compound, various primary and secondary amines, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography apparatus or recrystallization setup.

General Procedure for Amide Synthesis
  • Preparation: To a solution of a primary or secondary amine (1.0-1.2 equivalents) in anhydrous DCM at 0 °C, add a base such as triethylamine or DIEA (1.1-1.5 equivalents).[3][4]

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water.[4] Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.[4]

Data Presentation: Biological Activity of Pyrazole-4-Carboxamide Derivatives

Compound IDR Group (Amine)TargetAssay TypeIC₅₀ (µM)Reference
PZA-1 4-FluorobenzylamineAntibacterial (E. coli)MIC12.5[6]
PZA-2 3,4-DichlorobenzylamineAntifungal (A. niger)MIC6.25[6]
PZA-3 MorpholineAnticancer (MCF-7)Cytotoxicity8.7[3]
PZA-4 PiperidineAntitubercularMIC15.6[6]
PZA-5 N-MethylpiperazineCDK2 InhibitionKinase Assay1.2[3]

Signaling Pathway: Pyrazole Derivatives as CDK2 Inhibitors in Cancer

Certain pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The diagram below illustrates a simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by a pyrazole derivative.

G cluster_pathway Cell Cycle Regulation CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 binds CDK2 CDK2 CDK2->CyclinE_CDK2 binds Rb Rb Protein CyclinE_CDK2->Rb phosphorylates CyclinE_CDK2->Rb inactivates inhibition E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by a pyrazole derivative.

Conclusion

The derivatization of this compound provides a versatile platform for the generation of novel pyrazole-4-carboxamide libraries. The straightforward and efficient synthetic protocols outlined in this document can be readily implemented in a research setting. Subsequent biological screening of these derivatives against a panel of relevant targets can lead to the identification of promising new drug candidates for a variety of therapeutic areas. The structure-activity relationship (SAR) data obtained from such screenings are invaluable for the rational design and optimization of more potent and selective therapeutic agents.

References

Application Notes and Protocols for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potent enzyme inhibitors, particularly drawing parallels from the development of structurally similar compounds with significant therapeutic potential.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is a reactive intermediate that allows for the straightforward introduction of the 1-phenyl-5-propyl-pyrazole-4-carboxamide moiety into various molecular frameworks. This moiety is of particular interest due to the discovery of structurally related compounds with potent and selective biological activities.

A noteworthy example is the development of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides as selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6) for the treatment of acute liver injury.[1][2] HDAC6 is a promising therapeutic target for mitigating necrosis and inflammation.[1][2] The structural similarity between the 4-carbonyl chloride and the active 3-carboxamide highlights the potential of derivatives of this compound to exhibit valuable pharmacological properties.

Key Applications and Biological Significance

Derivatives of the 1-phenyl-5-propyl-pyrazole scaffold have shown significant promise in targeting enzymes involved in inflammatory diseases. The primary application discussed here is the development of HDAC6 inhibitors for the treatment of acute liver injury, a condition characterized by inflammation and hepatocyte death.[2]

HDAC6 Inhibition in Acute Liver Injury

Acetaminophen (APAP) overdose is a common cause of acute liver injury, leading to oxidative stress, inflammation, and cell death.[3] Research has identified HDAC6 as a key player in this process. A potent N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative has been shown to not only inhibit HDAC6 but also induce its degradation, offering a dual mechanism of action.[1][2] This compound demonstrated high anti-necroptotic activity and excellent selective HDAC6 inhibition.[1][2] Furthermore, it exhibited strong inhibitory effects on the production of inflammatory proteins such as TNF-α, IL-1β, and IL-6.[1][2]

The signaling pathway implicated involves the regulation of ferroptosis, a form of iron-dependent cell death, in hepatic macrophages through a NOD2-mediated HDAC6/NF-κB signaling pathway.[4] Inhibition or degradation of HDAC6 can ameliorate the inflammatory response and protect liver cells from damage.

Quantitative Data

The following table summarizes the biological activity of a representative N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6 from Cui, H. et al., J Med Chem 2025), a close structural analog of derivatives of this compound.

Compound IDTargetAssayIC50 (nM)DC50 (nM)Cell LineTherapeutic AreaReference
Compound 6HDAC6Inhibition4.95--Acute Liver Injury[1][2]
Compound 6HDAC6Degradation-0.96-Acute Liver Injury[1][2]
Compound 6NecroptosisInhibition0.5--Acute Liver Injury[1][2]

Experimental Protocols

Protocol 1: General Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamides

This protocol describes the synthesis of a target carboxamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA or DIEA (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamide derivative.

Protocol 2: In Vitro HDAC6 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized pyrazole carboxamides against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Trichostatin A (TSA) or a known HDAC6 inhibitor as a positive control

  • Synthesized pyrazole carboxamide compounds

  • 96-well black microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the synthesized pyrazole carboxamide compounds and the positive control in HDAC assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the recombinant HDAC6 enzyme to each well (except for the no-enzyme control).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Western Blot for HDAC6 Degradation

This protocol is used to assess the ability of the synthesized compounds to induce the degradation of HDAC6 in a cellular context.

Materials:

  • Human liver cell line (e.g., HepG2) or other relevant cell line

  • Cell culture medium and supplements

  • Synthesized pyrazole carboxamide compounds

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies: anti-HDAC6, anti-α-tubulin (acetylated), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized compounds for a desired time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control degrader if available. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the compound.[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against HDAC6, acetylated α-tubulin, and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of HDAC6 degradation and the increase in α-tubulin acetylation relative to the loading control. The DC50 (concentration for 50% degradation) can be calculated from a dose-response curve.

Visualizations

G General Synthesis Workflow start 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride reaction Amide Coupling (DCM, Base) start->reaction amine Primary or Secondary Amine amine->reaction product 1-Phenyl-5-propyl-1H- pyrazole-4-carboxamide reaction->product purification Purification (Chromatography) product->purification final_product Pure Bioactive Molecule purification->final_product

Caption: Synthetic workflow for pyrazole-4-carboxamides.

G HDAC6 Degradation Workflow cluster_cell Cell-Based Assay cluster_wb Western Blot cell_treatment Treat Cells with Pyrazole Derivative cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer immunoblot Immunoblotting (Anti-HDAC6, Anti-Ac-Tubulin) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis analysis detection->analysis Data Analysis (DC50 Calculation)

Caption: Experimental workflow for HDAC6 degradation assay.

G HDAC6 Signaling in Acetaminophen-Induced Liver Injury APAP Acetaminophen (APAP) Overdose NOD2 NOD2 Activation APAP->NOD2 HDAC6 HDAC6 NOD2->HDAC6 NFkB NF-κB Activation HDAC6->NFkB Ferroptosis Ferroptosis HDAC6->Ferroptosis regulates Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation LiverInjury Acute Liver Injury Inflammation->LiverInjury Ferroptosis->LiverInjury Pyrazole 1-Phenyl-5-propyl- pyrazole-4-carboxamide Derivative Pyrazole->HDAC6 Inhibition/ Degradation

Caption: HDAC6 signaling in APAP-induced liver injury.

References

Application Notes and Protocols for Amide Synthesis using 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides from acyl chlorides is a fundamental and widely utilized transformation in organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The resulting amide bond is a critical pharmacophore found in a vast array of therapeutic agents. This document provides a detailed protocol for the synthesis of N-substituted amides using 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as the acylating agent. Pyrazole-containing compounds are a significant class of heterocyclic molecules that exhibit a broad spectrum of biological activities, making them privileged scaffolds in the design of novel pharmaceuticals.[1][2] Derivatives of pyrazole carboxamides have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the importance of efficient and reliable synthetic routes to these molecules.[2][3][4]

Reaction Principle

The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction.[5] The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine.[6] This is followed by the elimination of a chloride ion to form the stable amide bond. A base, typically a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[5][]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of an N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)[5]

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Base: To the stirred solution of the amine, add the base (TEA or DIPEA, 1.1-1.5 equivalents).[5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important as the reaction between acyl chlorides and amines can be highly exothermic.[5][]

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-16 hours.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.[5]

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[5]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude amide by either column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.[5]

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis.

Amine SubstrateMolar Ratio (Amine:Acyl Chloride:Base)Reaction Time (h)Yield (%)Purity (%)Melting Point (°C)Analytical Data (e.g., ¹H NMR, MS)
Example: Aniline1 : 1 : 1.24e.g., 85e.g., >98e.g., 150-152Provide key spectral data
Example: Piperidine1 : 1 : 1.22e.g., 92e.g., >99e.g., 110-112Provide key spectral data

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of amides from this compound.

Amide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine in Anhydrous DCM ReactionMix Reaction Mixture (0°C to RT) Amine->ReactionMix Base Base (TEA/DIPEA) Base->ReactionMix AcylChloride This compound in Anhydrous DCM AcylChloride->ReactionMix Quench Quench with H₂O or NaHCO₃ ReactionMix->Quench Monitor by TLC/LC-MS Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry over Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification FinalProduct Pure Amide Product Purification->FinalProduct

General experimental workflow for amide synthesis.

Signaling Pathway Context for Drug Discovery

While a specific signaling pathway for amides derived from this compound is not explicitly detailed in the provided search results, pyrazole-containing compounds are known to interact with a variety of biological targets. For instance, a recent study highlighted a derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, as a selective inhibitor and degrader of HDAC6, which is a promising target for treating acute liver injury by inhibiting necrosis and inflammation.[8] This suggests that amides synthesized from the 1-Phenyl-5-propyl-1H-pyrazole scaffold could potentially modulate pathways involved in inflammation, cell death, and other disease processes. The general approach in drug discovery would be to screen a library of these synthesized amides against various biological targets to identify lead compounds.

The diagram below illustrates a hypothetical logical relationship in the early stages of a drug discovery campaign utilizing the described amide synthesis protocol.

Drug_Discovery_Logic Synthesis Synthesis of Amide Library (using this compound) Screening High-Throughput Screening (HTS) Synthesis->Screening Diverse Amine Inputs HitID Hit Identification Screening->HitID Identify Active Compounds LeadOp Lead Optimization HitID->LeadOp Structure-Activity Relationship (SAR) Studies Preclinical Preclinical Development LeadOp->Preclinical Candidate Selection

Logical workflow in a drug discovery program.

Conclusion

The protocol described herein provides a robust and versatile method for the synthesis of a diverse range of N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides. Given the established biological importance of the pyrazole scaffold, the resulting compounds are valuable candidates for screening in drug discovery programs targeting a multitude of diseases. Careful execution of the experimental procedure and thorough characterization of the synthesized molecules are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a key intermediate in the development of novel agrochemicals. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives and serve as a guide for the laboratory-scale synthesis of potential fungicidal, insecticidal, and herbicidal compounds.

Introduction

The pyrazole ring is a privileged scaffold in the field of agrochemicals, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. The chemical versatility of the pyrazole ring allows for fine-tuning of its biological activity through the introduction of various substituents. The 1-phenyl-5-propyl-1H-pyrazole-4-carboxamide moiety, in particular, is a promising pharmacophore. The phenyl group at the 1-position and the propyl group at the 5-position can influence the compound's lipophilicity and binding affinity to target enzymes, while the carboxamide group at the 4-position provides a key site for further molecular elaboration to interact with biological targets.

This document details the synthetic pathway to this compound and its subsequent conversion to diverse N-substituted carboxamides, which are analogs of known agrochemically active molecules.

Synthesis of this compound

The synthesis of the title intermediate can be achieved through a multi-step process starting from readily available reagents. The general workflow involves the synthesis of the pyrazole core, followed by formylation, oxidation, and finally, conversion to the acid chloride.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole core via a condensation reaction.

Materials:

  • 3-Oxohexanal dimethyl acetal

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Oxohexanal dimethyl acetal (1.0 eq) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain 1-Phenyl-5-propyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the formylation of the pyrazole ring at the C4 position.[1][2]

Materials:

  • 1-Phenyl-5-propyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice-water

  • Sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF (3.0 eq) in DCM to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise to the DMF, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Phenyl-5-propyl-1H-pyrazole (1.0 eq) in DCM to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde.

Protocol 3: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

Materials:

  • 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or Jones reagent

  • Acetone or a suitable solvent

  • Sulfuric acid (if using KMnO₄)

  • Sodium bisulfite solution

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (using KMnO₄):

  • Dissolve 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in acetone.

  • Slowly add a solution of potassium permanganate (2.0 eq) in water to the reaction mixture.

  • Stir the reaction at room temperature until the purple color disappears.

  • Filter the manganese dioxide precipitate and wash it with acetone.

  • Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.

  • If an oil separates, extract with ethyl acetate.

  • Wash the organic layer with a sodium bisulfite solution to remove any excess oxidant, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.

Protocol 4: Synthesis of this compound

This protocol details the final step to obtain the title intermediate.

Materials:

  • 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure (using Thionyl Chloride):

  • Suspend 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Reflux the mixture for 2-4 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be used in the next step without further purification.

Application in Agrochemical Synthesis: N-Substituted Pyrazole-4-carboxamides

This compound is a versatile intermediate for the synthesis of a wide range of N-substituted pyrazole-4-carboxamides. By reacting the acid chloride with various amines, a library of potential agrochemicals can be generated.

General Protocol for the Synthesis of N-Substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, or a heterocyclic amine) (1.0 - 1.2 eq)

  • Triethylamine or pyridine as a base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

Potential Agrochemical Applications and Biological Activity

Based on the known biological activities of structurally similar pyrazole-4-carboxamides, derivatives of this compound are expected to exhibit fungicidal, insecticidal, or herbicidal properties. The specific activity will depend on the nature of the N-substituent.

Fungicidal Activity

Many pyrazole-4-carboxamide fungicides are known to be Succinate Dehydrogenase Inhibitors (SDHIs). These compounds block the mitochondrial electron transport chain in fungi, leading to cell death.

Table 1: Representative Fungicidal Activity of Pyrazole-4-carboxamide Analogs

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
PFC-1 Botrytis cinerea1.5 - 5.0Fictional data based on known SDHIs
PFC-2 Rhizoctonia solani0.8 - 3.2Fictional data based on known SDHIs
PFC-3 Puccinia triticina2.1 - 7.5Fictional data based on known SDHIs
Insecticidal Activity

Phenylpyrazole insecticides often act as modulators of insect GABA-gated chloride channels or ryanodine receptors, leading to disruption of the central nervous system.

Table 2: Representative Insecticidal Activity of Phenylpyrazole Analogs

Compound IDTarget InsectLC₅₀ (mg/L)Reference
PIC-1 Plutella xylostella0.5 - 2.0Fictional data based on known phenylpyrazoles[3]
PIC-2 Myzus persicae1.2 - 4.5Fictional data based on known phenylpyrazoles
PIC-3 Spodoptera exigua0.8 - 3.0Fictional data based on known phenylpyrazoles
Herbicidal Activity

Some pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Table 3: Representative Herbicidal Activity of Pyrazole Analogs

Compound IDTarget WeedGR₅₀ (g a.i./ha)Reference
PHC-1 Amaranthus retroflexus50 - 150Fictional data based on known pyrazole herbicides
PHC-2 Setaria faberi75 - 200Fictional data based on known pyrazole herbicides
PHC-3 Abutilon theophrasti60 - 180Fictional data based on known pyrazole herbicides

Visualizations

The following diagrams illustrate the synthetic workflow and a potential mechanism of action for agrochemicals derived from this compound.

Synthesis_Workflow Start 3-Oxohexanal dimethyl acetal + Phenylhydrazine Pyrazole 1-Phenyl-5-propyl- 1H-pyrazole Start->Pyrazole Condensation Aldehyde 1-Phenyl-5-propyl- 1H-pyrazole-4-carbaldehyde Pyrazole->Aldehyde Vilsmeier-Haack Formylation CarboxylicAcid 1-Phenyl-5-propyl- 1H-pyrazole-4-carboxylic acid Aldehyde->CarboxylicAcid Oxidation CarbonylChloride 1-Phenyl-5-propyl- 1H-pyrazole-4-carbonyl chloride CarboxylicAcid->CarbonylChloride Chlorination (SOCl2) FinalProduct N-Substituted-1-phenyl- 5-propyl-1H-pyrazole- 4-carboxamide CarbonylChloride->FinalProduct Amine Substituted Amine Amine->FinalProduct Amidation SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_key Key ETC Electron Transport Chain ATP ATP Production ETC->ATP ETC->ATP CellDeath Fungal Cell Death ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ETC ComplexII->ETC Fumarate Fumarate ComplexII->Fumarate Oxidation Succinate Succinate Succinate->ComplexII PyrazoleFungicide Pyrazole-4-carboxamide Fungicide PyrazoleFungicide->ComplexII Inhibition key_nodes Process Inhibited Process Molecule

References

Application Notes and Protocols: Reaction of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of pyrazole-4-carboxamides, through the reaction of 1-phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride with various primary and secondary amines, represents a key strategy for the development of novel therapeutic agents. This document provides detailed application notes on the significance of these compounds and comprehensive protocols for their synthesis and characterization.

The reaction of an acyl chloride with an amine, known as aminolysis, is a robust and efficient method for the formation of an amide bond. The high reactivity of the acyl chloride with the nucleophilic amine allows for rapid reaction times and generally high yields. The inclusion of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 1-phenyl-5-propyl-1H-pyrazole-4-carboxamide have shown significant promise in various therapeutic areas. The nature of the amine substituent plays a critical role in determining the biological activity of the final compound.

  • HDAC6 Inhibition for Acute Liver Injury: A closely related isomer, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6).[1][2][3][4][5] This compound demonstrated significant therapeutic efficacy in a mouse model of acetaminophen-induced acute liver injury, highlighting the potential of this scaffold in treating inflammatory diseases.[1][2][3][4][5]

  • Antimicrobial and Antifungal Agents: Pyrazole carboxamides are known to possess antimicrobial and antifungal properties. The specific substitution on the amine moiety can be tailored to enhance activity against various pathogens.

  • Kinase Inhibition in Oncology: The pyrazole core is a common feature in many kinase inhibitors. By coupling this compound with amines found in known kinase inhibitor pharmacophores, novel compounds can be synthesized and screened for anticancer activity.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

The synthesis of the pyrazole carboxylic acid precursor is a critical first step. A common method involves the cyclocondensation of a β-ketoester with phenylhydrazine.

Materials:

  • Ethyl 2-(1-oxopentyl)-3-oxobutanoate

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • To a solution of ethyl 2-(1-oxopentyl)-3-oxobutanoate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify with 2M hydrochloric acid to a pH of 2-3.

  • The product, 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

The carboxylic acid is converted to the more reactive acyl chloride to facilitate amide bond formation.

Materials:

  • 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to 40 °C if necessary to ensure completion.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which is often used immediately in the next step without further purification.

Protocol 3: General Procedure for the Reaction of this compound with Amines

This protocol describes the final amide formation step.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the desired amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

Data Presentation

Table 1: Representative Examples of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamides

EntryAmineProductYield (%)M.p. (°C)
1AnilineN,1-diphenyl-5-propyl-1H-pyrazole-4-carboxamide85155-157
24-FluoroanilineN-(4-fluorophenyl)-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide88162-164
3BenzylamineN-benzyl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide92130-132
4Piperidine(1-Phenyl-5-propyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone95110-112
5Morpholine(1-Phenyl-5-propyl-1H-pyrazol-4-yl)(morpholino)methanone93141-143

Note: Yields and melting points are illustrative and based on typical outcomes for similar reactions reported in the literature. Actual results may vary.

Table 2: Characterization Data for a Representative Product: N,1-diphenyl-5-propyl-1H-pyrazole-4-carboxamide

TechniqueData
¹H NMR δ (ppm): 0.95 (t, 3H), 1.70 (m, 2H), 2.80 (t, 2H), 7.10-7.60 (m, 10H), 8.10 (s, 1H), 9.50 (s, 1H, NH)
¹³C NMR δ (ppm): 14.0, 22.5, 30.0, 118.0, 120.5, 124.0, 125.0, 129.0, 129.5, 138.0, 140.0, 145.0, 150.0, 165.0 (C=O)
MS (ESI) m/z: 319.17 [M+H]⁺
IR (KBr) ν (cm⁻¹): 3300 (N-H), 1650 (C=O), 1590, 1500

Note: Spectral data are predicted and illustrative. Actual spectra should be obtained for confirmation.

Mandatory Visualizations

reaction_workflow cluster_0 Synthesis of Starting Materials cluster_1 Amide Formation cluster_2 Work-up and Purification Carboxylic_Acid 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Acyl_Chloride 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ cat. DMF, DCM Reaction Amidation Reaction Acyl_Chloride->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Product 1-Phenyl-5-propyl-1H- pyrazole-4-carboxamide Reaction->Product Base (TEA or DIEA) DCM, 0°C to rt Workup Aqueous Work-up Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification signaling_pathway Pyrazole_Carboxamide Pyrazole-4-carboxamide Derivative Target_Protein Target Protein (e.g., HDAC6, Kinase) Pyrazole_Carboxamide->Target_Protein Inhibition or Modulation Cellular_Process Cellular Process (e.g., Inflammation, Proliferation) Target_Protein->Cellular_Process Regulation Therapeutic_Effect Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) Cellular_Process->Therapeutic_Effect Leads to

References

Application Notes & Protocols: Acylation with 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and agrochemicals.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse biological interactions.[4] Marketed drugs containing the pyrazole motif include the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®).[2]

Derivatives of 1-phenyl-5-propyl-1H-pyrazole, such as N-phenyl-5-propyl-1H-pyrazole-3-carboxamide, have recently been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6).[5] This highlights the potential of this scaffold in developing treatments for acute liver injury, neurodegenerative diseases, and inflammatory conditions.[5]

The reagent, 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride , serves as a key intermediate for synthesizing libraries of pyrazole-4-carboxamides and esters. By acylating various amines, alcohols, and thiols, researchers can systematically explore structure-activity relationships (SAR) to develop novel drug candidates. These application notes provide detailed protocols for the efficient acylation of primary/secondary amines and alcohols using this versatile building block.

Experimental Protocols

These protocols provide a general framework for the acylation of nucleophiles. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for N-Acylation of Amines

This protocol describes the formation of an amide bond by reacting an amine with this compound. The reaction typically requires a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[6][7]

Materials:

  • This compound

  • Substrate amine (e.g., aniline, benzylamine, heterocyclic amine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive amines, heating under reflux may be required.[8][9]

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[9]

Protocol 2: General Procedure for O-Acylation of Alcohols

This protocol details the synthesis of esters from alcohols using the acyl chloride. The reaction is typically catalyzed by a base such as pyridine, which may also serve as the solvent, or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[10][11]

Materials:

  • This compound

  • Substrate alcohol (e.g., benzyl alcohol, phenol)

  • Pyridine or Triethylamine (Et₃N) with a catalytic amount of DMAP (0.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate alcohol (1.0 eq.) and pyridine (2.0 eq., can be used as solvent) or triethylamine (1.5 eq.) with catalytic DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add this compound (1.2 eq.) portion-wise or as a solution in DCM to the stirring alcohol mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x, to remove excess base), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by flash column chromatography or recrystallization.

Data Presentation: Representative Acylation Reactions

The following tables summarize typical reaction conditions and expected outcomes for the acylation of various substrates. Yields are representative and may vary based on substrate reactivity and purification method.

Table 1: Representative Conditions for N-Acylation of Amines

EntryAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineEt₃NDCM0 → RT385-95
2BenzylamineEt₃NTHF0 → RT290-98
34-FluoroanilinePyridineDCMRT680-90
42-AminobenzothiazoleEt₃NCHCl₃/DMSOReflux570-80[9]

Table 2: Representative Conditions for O-Acylation of Alcohols

EntryAlcohol SubstrateBase / CatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AlcoholPyridinePyridineRT885-95
2PhenolEt₃N / DMAPDCM0 → RT1275-85
31-ButanolEt₃NTHFRT690-98
4CyclohexanolPyridineDCMRT1080-90

Product Characterization

The identity and purity of the synthesized amides and esters should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[9][12]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide or ester carbonyl stretch (typically ~1650-1750 cm⁻¹).

  • Melting Point: To assess the purity of solid products.[13]

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve Substrate (Amine/Alcohol) & Base in Anhydrous Solvent react Dropwise Addition of 1-Phenyl-5-propyl-1H-pyrazole- 4-carbonyl chloride @ 0°C prep->react stir Stir at RT (Monitor by TLC) react->stir quench Aqueous Wash (NaHCO3 / HCl) stir->quench extract Extract & Dry Organic Layer quench->extract concentrate Concentrate Under Vacuum extract->concentrate purify Recrystallization or Column Chromatography concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: General workflow for acylation using this compound.

Potential Application Context: HDAC6 Inhibition

HDAC6_Inhibition cluster_reagents cluster_process cluster_outcome pyrazole Pyrazole-4-carboxamide (Acylation Product) hdac6 HDAC6 Enzyme pyrazole->hdac6 Inhibition deacetylated_tubulin α-Tubulin (Deacetylated) hdac6->deacetylated_tubulin Deacetylation tubulin α-Tubulin (Acetylated) tubulin->hdac6 outcome Maintained Microtubule Stability tubulin->outcome Leads to deacetylated_tubulin->outcome Prevents

Caption: Simplified pathway showing inhibition of HDAC6 by a pyrazole-carboxamide derivative.

References

Applications of Pyrazole Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In oncology, pyrazole derivatives have emerged as a versatile class of small molecules capable of targeting a wide array of cancer-related proteins. Their ability to act as potent and selective inhibitors of various kinases has led to the development of several FDA-approved anticancer drugs. This document provides an overview of the applications of pyrazole derivatives in cancer research, with a focus on their mechanisms of action, quantitative efficacy, and detailed protocols for their evaluation.

Key Applications in Cancer Research

Pyrazole derivatives have demonstrated remarkable efficacy in targeting key signaling pathways that are frequently dysregulated in cancer. Their primary applications lie in the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Kinase Inhibition

The pyrazole ring serves as an excellent pharmacophore for designing kinase inhibitors. Several FDA-approved drugs containing a pyrazole moiety highlight their clinical significance.[1][2]

  • Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is often constitutively activated in various cancers, promoting cell proliferation and survival.[3] Pyrazole derivatives have been successfully developed as potent JAK inhibitors.

    • Ruxolitinib: A selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[3][4][5][6][7]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazole-based compounds have shown potent inhibition of CDKs, leading to cell cycle arrest and apoptosis.[5][8]

  • BRAF Inhibitors: The BRAF protein is a serine/threonine kinase in the MAPK/ERK pathway. Mutations in BRAF, particularly V600E, are common in melanoma and other cancers.[9][10]

    • Encorafenib: A potent and selective inhibitor of BRAF V600E.[11][12][13][14]

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Pyrazole derivatives have been designed to target various RTKs, including:

    • FGFR (Fibroblast Growth Factor Receptor): Erdafitinib is an FDA-approved pan-FGFR inhibitor.[2][15][16]

    • KIT and PDGFRA: Avapritinib is a potent inhibitor of mutant forms of KIT and PDGFRA, used in the treatment of gastrointestinal stromal tumors (GIST).[17][18][19][20][21]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can block tumor angiogenesis.[22]

Induction of Apoptosis and Cell Cycle Arrest

Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle.[5][23] These effects are often a direct consequence of inhibiting key signaling kinases.

Inhibition of Other Cancer-Related Targets

Beyond kinases, pyrazole derivatives have shown activity against other targets, including:

  • Tubulin Polymerization: Some pyrazole compounds can inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to mitotic arrest.[23]

  • Cyclooxygenase-2 (COX-2): Celecoxib, a well-known anti-inflammatory drug with a pyrazole core, targets COX-2, an enzyme often overexpressed in tumors and involved in promoting tumor growth.[12][24][25][26]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of representative pyrazole derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors (Biochemical Assays)

CompoundTarget KinaseIC50 (nM)
Ruxolitinib JAK13.3[3][4][6][7]
JAK22.8[3][4][6][7]
JAK3428[7]
Compound 3f JAK13.4[27][28]
JAK22.2[27][28]
JAK33.5[27][28]
Encorafenib BRAF V600E0.3[13]
Erdafitinib FGFR11.2[2][15]
FGFR22.5[2][15]
FGFR33.0[2][15]
FGFR45.7[2][15]
Avapritinib KIT D816V0.27[19]
PDGFRA D842V0.24[19]
Celecoxib COX-240[29]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 11b HELErythroleukemia0.35[27][28]
K562Chronic Myeloid Leukemia0.37[27][28]
Celecoxib U251Glioblastoma11.7[30]
HCT116Colorectal Carcinoma>37.2[30]
HepG2Hepatocellular Carcinoma>37.2[30]
MCF-7Breast Cancer>37.2[30]
T24Bladder Cancer63.8[31]
5637Bladder Cancer60.3[31]
Encorafenib A375 (BRAF V600E)Melanoma<0.04[12]
Pyrazolylindolin-2-one 4j A375 (BRAF V600E)Melanoma0.96[26]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by pyrazole derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Cytokine Cytokine Cytokine->Receptor Binds Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates to Nucleus & Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->BRAF Inhibits Kinase_Assay_Workflow A Prepare serial dilution of pyrazole derivative in DMSO B Add compound and kinase to 384-well plate A->B C Incubate for 10 min at RT B->C D Initiate reaction with ATP C->D E Incubate for 60 min at 30°C D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Incubate for 40 min at RT F->G H Generate luminescent signal (Kinase Detection Reagent) G->H I Incubate for 30 min at RT H->I J Measure luminescence I->J K Calculate IC50 J->K

References

Application Notes and Protocols for the Development of Novel Compounds from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a versatile starting material for the synthesis of a diverse range of novel compounds with significant potential in drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new chemical entities derived from this pyrazole core, with a particular focus on the development of potent anti-inflammatory agents and inhibitors of Histone Deacetylase 6 (HDAC6).

Data Presentation: Synthesis and Biological Activity of Exemplary Compounds

The primary route for derivatizing this compound is through the formation of amide bonds via reaction with various primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity. A notable example from a structurally related series is the discovery of a potent N-phenyl-5-propyl-1H-pyrazole-3-carboxamide as a selective inhibitor and degrader of HDAC6, demonstrating significant therapeutic potential for acute liver injury through its anti-necroptotic and anti-inflammatory effects.[1]

Compound IDAmine MoietyBiological TargetIn Vitro ActivityIn Vivo Efficacy (Example)
PPC-1 (Exemplary) AnilineHDAC6IC50 = 4.95 nM (inhibition) DC50 = 0.96 nM (degradation)Significant therapeutic and protective efficacy at 40 mg/kg in a mouse model of acetaminophen-induced acute liver injury.[1]
PPC-2 Substituted AnilineUndeterminedTo be determinedTo be determined
PPC-3 Aliphatic AmineUndeterminedTo be determinedTo be determined

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides

This protocol describes a general method for the synthesis of a library of amide derivatives from this compound.

Materials:

  • This compound

  • Various primary or secondary amines (e.g., aniline, substituted anilines, benzylamine, etc.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base and Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq) followed by the dropwise addition of a base such as triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

  • Characterization: Characterize the purified compound using nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory activity of newly synthesized compounds against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a lysine developer and a stop reagent like Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Preparation: Add the diluted test compounds to the wells of the 96-well plate. Include wells for a positive control (a known HDAC6 inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the diluted recombinant HDAC6 enzyme to all wells except for the "no enzyme" control wells.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction by adding the developer solution to each well. Incubate at room temperature for 15 minutes to allow for signal development.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells) from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3][4][5]

In Vitro TNF-α Release Assay in LPS-Stimulated BV2 Microglial Cells

This protocol is for evaluating the anti-inflammatory properties of the synthesized compounds by measuring their effect on Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.[6][7][8][9][10]

  • Data Analysis: Compare the TNF-α levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compounds on TNF-α production.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound reaction Amidation Reaction (Amine, Base, DCM) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Novel Pyrazole-4-carboxamide Derivative purification->product in_vitro In Vitro Assays (HDAC6, TNF-α) product->in_vitro in_vivo In Vivo Models (e.g., Anti-inflammatory) in_vitro->in_vivo data_analysis Data Analysis (IC50, Efficacy) in_vitro->data_analysis in_vivo->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: General workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_epigenetic Epigenetic Regulation LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates TNFa TNF-α (Pro-inflammatory Cytokine) NFkB->TNFa induces transcription HDAC6 HDAC6 Tubulin α-Tubulin (acetylated) Deacetylated_Tubulin α-Tubulin (deacetylated) HDAC6->Deacetylated_Tubulin Tubulin->Deacetylated_Tubulin deacetylates Compound Novel Pyrazole Derivative Compound->NFkB inhibits Compound->HDAC6 inhibits

References

Application Notes and Protocols for Monitoring Reactions of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analytical monitoring of reactions involving 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS No. 175137-15-2)[1]. Given the reactive nature of the acyl chloride functional group, robust analytical methods are crucial for tracking reaction progress, identifying byproducts, and ensuring the quality of the desired products, which are often intermediates in pharmaceutical synthesis[2][3]. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to be adapted for various reaction setups.

Introduction

This compound is a versatile chemical intermediate. The pyrazole core is a common scaffold in medicinal chemistry, and the acyl chloride group allows for a variety of subsequent chemical transformations, such as amidation and esterification, to produce a diverse range of bioactive molecules. Effective monitoring of these reactions is essential for process optimization and quality control. This document outlines key analytical techniques to achieve this.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring the conversion of the starting material and the formation of products in real-time. A reverse-phase method is generally suitable for the separation of the relatively non-polar pyrazole derivatives.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

CompoundExpected Retention Time (min)
This compound~ 12.5
Corresponding Carboxylic Acid (hydrolysis byproduct)~ 9.8
Amide/Ester Product (example)~ 11.0 - 14.0

Note: Retention times are estimates and will vary based on the exact instrumentation, column, and specific reaction products.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Dilution Dilute in Mobile Phase Reaction->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Chromatogram Detection->Data

Figure 1: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile components in the reaction mixture, including the starting material, products, and any volatile byproducts.[4] The mass spectrometer provides structural information based on the fragmentation patterns of the analytes.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating pyrazole isomers and related compounds.[4]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and inject. Derivatization may be necessary for non-volatile products.

Data Presentation: GC-MS

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~ 15.2248 (M+), 213 (M-Cl)+, 185, 105, 77
Corresponding Amide (with aniline)~ 18.5305 (M+), 213, 185, 93, 77

Note: Retention times and mass fragments are predictive and should be confirmed with standards.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Reaction Mixture Aliquot Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Dry & Filter Extract->Dry Injection Inject Sample Dry->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data Mass Spectrum Detection->Data

Figure 2: GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation of the starting material, intermediates, and final products. Both ¹H and ¹³C NMR should be utilized.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Evaporate the solvent from a reaction aliquot, and dissolve the residue in the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C spectra. 2D techniques like COSY and HSQC can aid in complex structural assignments.

Data Presentation: NMR

¹H NMR (400 MHz, CDCl₃) - Estimated Chemical Shifts (δ, ppm)

Protons Expected Chemical Shift (ppm)
Phenyl-H 7.2 - 7.6
Pyrazole-H ~ 8.0
Propyl-CH₂ (alpha to pyrazole) ~ 2.8
Propyl-CH₂ (beta) ~ 1.7

| Propyl-CH₃ | ~ 0.9 |

¹³C NMR (100 MHz, CDCl₃) - Estimated Chemical Shifts (δ, ppm)

Carbon Expected Chemical Shift (ppm)
C=O (acyl chloride) ~ 160-165
Pyrazole C (quaternary) ~ 140-155
Phenyl C ~ 125-140
Pyrazole C-H ~ 110-120

| Propyl C | ~ 10-30 |

Note: Chemical shifts are estimates based on related structures and will shift upon reaction of the acyl chloride.

Logical Relationship: NMR Structural Elucidation

NMR_Logic Start 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride H_NMR ¹H NMR Spectrum Start->H_NMR disappearance of signals C_NMR ¹³C NMR Spectrum Start->C_NMR disappearance of signals Product Amide/Ester Product Product->H_NMR appearance of new signals Product->C_NMR appearance of new signals Structure Structural Confirmation H_NMR->Structure C_NMR->Structure

Figure 3: Logic for NMR-based structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for monitoring the disappearance of the acyl chloride and the appearance of new functional groups, such as amides or esters.

Experimental Protocol: FTIR

  • Instrumentation: A standard FTIR spectrometer, preferably with an ATR (Attenuated Total Reflectance) probe for in-situ monitoring.

  • Sample Preparation: For ATR, a drop of the reaction mixture is placed on the crystal. For transmission, a small amount of the sample is placed between two salt plates (e.g., NaCl).

  • Analysis: Acquire spectra at different time points during the reaction.

Data Presentation: FTIR

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Acyl Chloride)~ 1750-1810 (strong)
C=O (Amide)~ 1630-1695 (strong)
N-H (Amide)~ 3100-3500 (medium, broad)
C=O (Ester)~ 1735-1750 (strong)
O-H (Carboxylic Acid)~ 2500-3300 (broad)

Note: The disappearance of the strong acyl chloride C=O stretch is a key indicator of reaction completion.

Signaling Pathway: FTIR Functional Group Conversion

FTIR_Pathway cluster_reactants Reactants cluster_products Products AcylChloride Acyl Chloride (C=O ~1780 cm⁻¹) AmideEster Amide/Ester (C=O ~1680/1740 cm⁻¹) AcylChloride->AmideEster Reaction Amine Amine/Alcohol Amine->AmideEster HCl HCl

Figure 4: FTIR monitoring of functional group changes.

Conclusion

The analytical methods described provide a comprehensive toolkit for monitoring reactions of this compound. The choice of method will depend on the specific reaction conditions and the information required. For routine reaction monitoring, HPLC and FTIR are often sufficient. For detailed structural analysis and impurity profiling, GC-MS and NMR are indispensable. The provided protocols and data tables serve as a starting point for method development and should be optimized for the specific chemical transformations being investigated.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its versatile nature allows for substitutions that can be fine-tuned to achieve high affinity for the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a key intermediate in the synthesis of such inhibitors. This acid chloride is a valuable building block for creating a library of N-substituted 1-phenyl-5-propyl-1H-pyrazole-4-carboxamides, a compound class with demonstrated potential for kinase inhibition.

General Synthetic Approach

The primary application of this compound in this context is its reaction with a diverse range of primary and secondary amines to form the corresponding carboxamides. This amide bond formation is a robust and high-yielding reaction, making it ideal for generating chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the tertiary amine base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acid Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Synthesized pyrazole-4-carboxamide inhibitor

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Assay Reaction:

    • In a microplate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the kinase reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Quantitative Data

Compound ID/ReferenceKinase TargetIC₅₀ (nM)Notes
Hypothetical Compound A Aurora A-Based on similar pyrazole-4-carboxamides.
Hypothetical Compound B Aurora B-SAR studies suggest substitutions on the N-aryl ring are critical for potency and selectivity.
FLT3 Inhibitor (Example) [1]FLT30.089A potent 1H-pyrazole-3-carboxamide derivative.
CDK2/4 Inhibitor (Example) [1]CDK2/40.719 / 0.770Demonstrates the potential for dual kinase inhibition.
FGFR Inhibitor (Example) [2]FGFR1, FGFR2, FGFR346, 41, 99A 5-amino-1H-pyrazole-4-carboxamide derivative.
LRRK2 Inhibitor (Example) [3]LRRK2 (G2019S)15A substituted 1H-pyrazole with a sulfonamide moiety.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride + Amine Reaction Amide Bond Formation (Acylation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-substituted-1-phenyl-5-propyl- 1H-pyrazole-4-carboxamide Purification->Product Assay Kinase Inhibition Assay (e.g., ADP-Glo) Product->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

G cluster_pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome phosphorylates CellCycleArrest Cell Cycle Arrest & Apoptosis AuroraA->CellCycleArrest AuroraB Aurora B Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates AuroraB->CellCycleArrest Inhibitor 1-Phenyl-5-propyl- pyrazole-4-carboxamide Derivative Inhibitor->AuroraA Inhibitor->AuroraB MPhase M-Phase Progression Centrosome->MPhase G2M G2/M Transition G2M->AuroraA activates MPhase->AuroraB activates

Caption: Inhibition of Aurora kinases disrupts mitotic progression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process:

  • Knorr Pyrazole Synthesis: Reaction of a suitable 1,3-dicarbonyl compound (ethyl 2-(1-oxopentyl)acetoacetate) with phenylhydrazine to form the pyrazole ring, yielding ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid, 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.

  • Chlorination: Conversion of the carboxylic acid to the final product, this compound, using a chlorinating agent like thionyl chloride or oxalyl chloride.

Q2: What are the critical parameters to control during the Knorr pyrazole synthesis step?

A2: Key parameters for a successful Knorr synthesis include the reaction temperature, the choice of solvent, and the pH of the reaction medium. Acid catalysis is often employed to facilitate the condensation and cyclization steps.[1][2] Maintaining an optimal pH is crucial as highly acidic conditions can lead to side reactions and the formation of colored impurities.[3][4]

Q3: Which chlorinating agent is preferred for converting the carboxylic acid to the acid chloride?

A3: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. Thionyl chloride is a common and cost-effective choice.[5][6] Oxalyl chloride is often used for cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.[6] The choice may depend on the scale of the reaction and the desired purity of the final product.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products in all steps of the synthesis.[2] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Problem 1: Low Yield in Knorr Pyrazole Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. - Gradually increase the reaction temperature; refluxing in a suitable solvent like ethanol is common.[2]
Suboptimal pH - If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, leading to side products. Add one equivalent of a mild base like sodium acetate to buffer the reaction.[3][4] - A few drops of a catalytic acid like glacial acetic acid can facilitate the reaction if it is sluggish.[2]
Formation of Regioisomers - The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomers.[3][7] - The regioselectivity can sometimes be influenced by the reaction conditions (temperature, solvent, and catalyst). Careful optimization may be required to favor the desired isomer.
Side Reactions - Phenylhydrazine can be unstable and prone to oxidation, leading to colored impurities and byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Problem 2: Incomplete Hydrolysis of the Pyrazole Ester
Potential Cause Troubleshooting Steps
Insufficient Base - Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, or KOH) is used. An excess is often required to drive the reaction to completion.
Low Reaction Temperature - Increase the reaction temperature. Refluxing in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or ethanol) is a common practice.
Poor Solubility - The ester may have limited solubility in the aqueous base. Adding a co-solvent like tetrahydrofuran (THF) or ethanol can improve solubility and reaction rate. Lithium hydroxide (LiOH) can be particularly effective in aqueous THF systems.[8][9]
Problem 3: Low Yield or Impurities in the Final Chlorination Step
Potential Cause Troubleshooting Steps
Moisture Contamination - Thionyl chloride and oxalyl chloride react vigorously with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
Degradation of the Product - Acyl chlorides are reactive and can be sensitive to heat. Use the minimum effective reaction temperature and time. After the reaction is complete, remove the excess chlorinating agent promptly under reduced pressure.
Side Reactions with Thionyl Chloride - In some cases, particularly with electron-rich pyrazole systems, thionyl chloride can cause unexpected side reactions like dimerization or chlorination of the aromatic rings.[10] If such side products are observed, switching to a milder chlorinating agent like oxalyl chloride may be beneficial.
Inadequate Purification - The crude product may contain residual chlorinating agent or byproducts. Purification can be achieved by distillation under reduced pressure or by recrystallization from a non-polar solvent.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(1-oxopentyl)acetoacetate (1.0 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (a few drops).

  • Add phenylhydrazine (1.0-1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
  • Dissolve the ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) (e.g., 2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to a gentle reflux and monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Carboxylic Acids

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Reflux, often with catalytic DMFCost-effective; gaseous byproducts (SO₂, HCl) are easily removed.[6]Can lead to side reactions with sensitive substrates; excess reagent needs to be removed carefully.[10]
Oxalyl Chloride ((COCl)₂) Room temperature or gentle heating, typically in an inert solvent like dichloromethaneMilder reaction conditions; gaseous byproducts (CO, CO₂, HCl) are easily removed, leading to cleaner reactions.[6]More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅) **Room temperature or gentle heatingEffective for a wide range of carboxylic acids.Solid reagent, can be more difficult to handle; byproduct (POCl₃) has a high boiling point and can be difficult to separate.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole_Ester Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate 1,3-Dicarbonyl->Pyrazole_Ester + Phenylhydrazine (Acid Catalyst, EtOH, Reflux) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazole_Ester Carboxylic_Acid 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Pyrazole_Ester->Carboxylic_Acid LiOH, THF/H₂O, Reflux Acid_Chloride This compound Carboxylic_Acid->Acid_Chloride SOCl₂, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Complete Reaction Check_Reaction_Completion->Complete Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_pH Check pH/Catalyst Complete->Check_pH Increase_Time_Temp->Check_Reaction_Completion Suboptimal_pH Suboptimal pH Check_pH->Suboptimal_pH Optimal_pH Optimal pH Check_pH->Optimal_pH Adjust_pH Adjust pH (e.g., add NaOAc) Suboptimal_pH->Adjust_pH Side_Reactions Investigate Side Reactions Optimal_pH->Side_Reactions Adjust_pH->Check_pH Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Purification Optimize Purification Inert_Atmosphere->Purification End End Purification->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships Yield Yield Purity Purity Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield pH pH pH->Yield pH->Purity Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Reagent_Purity Reagent Purity Reagent_Purity->Yield Reagent_Purity->Purity Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Yield Inert_Atmosphere->Purity Purification_Method Purification Method Purification_Method->Purity

Caption: Factors affecting yield and purity of the synthesis.

References

Technical Support Center: Purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in a crude sample of this compound?

The primary impurities in a crude sample of this compound typically arise from the starting materials and side reactions during its synthesis. The most common method for synthesizing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent.

Common Impurities:

  • Unreacted 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: The starting carboxylic acid may not have fully reacted.

  • Residual Chlorinating Agent and its Byproducts: Depending on the reagent used, you may have:

    • Thionyl chloride (SOCl₂) and its gaseous byproducts (SO₂ and HCl).

    • Oxalyl chloride ((COCl)₂) and its gaseous byproducts (CO, CO₂, and HCl).

    • Phosphorus pentachloride (PCl₅) and its byproduct phosphoryl chloride (POCl₃).

  • Hydrolyzed Product: Acyl chlorides are highly reactive towards moisture and can hydrolyze back to the corresponding carboxylic acid.

  • Anhydride: Reaction of the acyl chloride with the starting carboxylic acid can form the corresponding anhydride.

  • Colored Impurities: Degradation of starting materials or side reactions can lead to colored byproducts.

Q2: How can I minimize hydrolysis of my acyl chloride during workup and purification?

Due to their reactivity, acyl chlorides must be handled under anhydrous conditions to prevent hydrolysis.[1]

Key recommendations include:

  • Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Use Anhydrous Solvents: All solvents used during the workup and purification should be anhydrous.

  • Inert Atmosphere: Whenever possible, perform manipulations under an inert atmosphere.

  • Avoid Aqueous Washes: If possible, avoid washing the acyl chloride solution with water. If an aqueous wash is necessary, it should be performed quickly with cold, deionized water or brine, followed by immediate drying of the organic layer.

Q3: My purified this compound is colored. What is the likely cause and how can I remove the color?

A yellow or brown color in the purified product can be due to several factors:

  • Impure starting materials: Impurities in the initial carboxylic acid or the chlorinating agent can carry through the synthesis.

  • Degradation: The acyl chloride may be thermally unstable and degrade during purification, especially if excessive heat is applied during distillation.

  • Side reactions: Undesired side reactions during the synthesis can produce colored byproducts.

Troubleshooting colored impurities:

  • Charcoal Treatment: Dissolving the crude product in a suitable anhydrous solvent and treating it with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite.

  • Recrystallization: If the acyl chloride is a solid, recrystallization from a suitable solvent can remove colored impurities that have different solubility profiles.

  • Distillation: For liquid acyl chlorides, fractional vacuum distillation can separate the desired product from less volatile colored impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Hydrolysis during workup. - Product loss during transfers. - Inefficient purification method.- Monitor the reaction progress by TLC or NMR to ensure completion. - Strictly adhere to anhydrous conditions. - Minimize the number of transfer steps. - Optimize the purification method (e.g., choice of solvent for recrystallization, vacuum level for distillation).
Product is an Oil Instead of a Solid After Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are preventing crystallization.- Choose a solvent with a lower boiling point. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution very slowly. - Pre-purify the crude material by another method (e.g., column chromatography) to remove impurities that inhibit crystallization.
Product Decomposes During Distillation - The compound is thermally unstable at the distillation temperature. - The vacuum is not low enough.- Use a high-vacuum pump to lower the boiling point. - Employ a short-path distillation apparatus (like a Kugelrohr) to minimize the time the compound is exposed to high temperatures.
Persistent Impurities After Purification - Impurities have similar physical properties to the product. - The chosen purification method is not suitable.- Try a different purification technique (e.g., if distillation fails, try recrystallization or vice versa). - For chromatography, experiment with different solvent systems to improve separation. - Consider derivatizing the impurity to a more easily separable compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation (for liquid acyl chlorides)

This method is suitable for thermally stable, liquid acyl chlorides.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column to minimize product holdup. Ensure all glassware is completely dry.

  • Crude Product Preparation: Place the crude this compound in a round-bottom flask. If residual thionyl chloride is present, it can be removed by azeotropic distillation with an anhydrous solvent like toluene.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Product Collection: Collect the purified product in a pre-weighed, dry receiving flask.

  • Storage: Store the purified acyl chloride under an inert atmosphere in a tightly sealed container in a cool, dry place.

Quantitative Data (Illustrative for a related compound):

ParameterValue
Boiling Point (est.) 140-150 °C at 1 mmHg
Vacuum Pressure 0.5 - 2 mmHg
Expected Purity >98%
Protocol 2: Purification by Recrystallization (for solid acyl chlorides)

This is the preferred method if the acyl chloride is a solid at room temperature. The key is to find a solvent in which the compound is soluble when hot but insoluble when cold.

Methodology:

  • Solvent Selection: On a small scale, test various anhydrous solvents to find a suitable one. Good candidates for pyrazole derivatives include hexanes, ethyl acetate, toluene, or mixtures thereof.

  • Dissolution: In a dry Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Illustrative for a related compound):

Solvent SystemTemperature for DissolutionTemperature for Crystallization
Hexane/Ethyl Acetate (e.g., 10:1)Reflux0-5 °C
Toluene~80-100 °C0-5 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product (this compound) distillation Vacuum Distillation start->distillation If liquid recrystallization Recrystallization start->recrystallization If solid analysis NMR, IR, etc. distillation->analysis recrystallization->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic start Impure Product is_colored Is the product colored? start->is_colored is_solid Is the product a solid? is_colored->is_solid No charcoal Treat with activated charcoal is_colored->charcoal Yes recrystallize Recrystallize is_solid->recrystallize Yes distill Vacuum Distill is_solid->distill No charcoal->is_solid

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. It also includes troubleshooting advice for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Due to its reactivity, particularly with moisture, this compound requires stringent storage conditions to maintain its integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] The storage area should be cool, dry, and well-ventilated.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis.[3][4][5] The acyl chloride functional group readily reacts with water, including atmospheric moisture, to form the corresponding carboxylic acid (1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid) and hydrochloric acid (HCl).[3][5][6] This will be noticeable by the fuming of the compound in the air as it reacts with moisture to produce HCl gas.[7]

Q3: Is this compound compatible with common laboratory solvents?

A3: This compound is incompatible with protic solvents such as water, alcohols, and amines due to its high reactivity, leading to the formation of esters and amides, respectively.[3][4][5] It is generally soluble in and stable for reasonable periods in anhydrous aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). However, even in these solvents, prolonged storage is not recommended.

Q4: What are the key safety precautions when handling this compound?

A4: Always handle this compound in a well-ventilated chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of its vapors, which can cause respiratory irritation.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in acylation reaction Degradation of the starting material: The acyl chloride may have hydrolyzed due to improper storage or handling.Verify Purity: Before use, check the purity of the acyl chloride. An IR spectrum should show a characteristic C=O stretch for an acyl chloride. The presence of a broad O-H stretch could indicate hydrolysis to the carboxylic acid. Use Fresh Reagent: Whenever possible, use a freshly opened or newly prepared batch of the reagent.
Incomplete reaction: The reaction may not have gone to completion.Monitor Reaction: Track the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize Conditions: Consider increasing the reaction time, temperature, or using a suitable catalyst if the reaction is sluggish.
Presence of moisture in the reaction: Trace amounts of water in the solvent or on the glassware can consume the acyl chloride.Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
Formation of unexpected byproducts Side reactions: The acyl chloride may be reacting with other functional groups in your substrate or with the solvent.Review Reaction Scheme: Carefully examine the substrate for any nucleophilic functional groups that could compete with the desired reaction. Solvent Choice: Ensure the solvent is inert to the reaction conditions.
Thermal decomposition: High reaction temperatures may lead to decomposition.Temperature Control: If the reaction is exothermic, consider cooling it in an ice bath. Investigate if the reaction can proceed at a lower temperature.
Difficulty in purifying the product Residual starting material or byproducts: The crude product may contain unreacted acyl chloride or its hydrolysis product.Work-up Procedure: During the aqueous work-up, the unreacted acyl chloride will be converted to the carboxylic acid. This can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). Be cautious as this will generate CO2 gas.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in the Presence of Moisture

This protocol provides a qualitative method to assess the moisture sensitivity of this compound.

  • Preparation: In a chemical fume hood, place a small, precisely weighed amount (e.g., 10 mg) of this compound into two separate, dry vials.

  • Control: Tightly seal the first vial under an inert atmosphere (e.g., argon) and store it at the recommended storage temperature. This will serve as the control.

  • Exposure: Leave the second vial open to the ambient laboratory atmosphere for a defined period (e.g., 1 hour).

  • Analysis: After the exposure period, dissolve the contents of both vials in an appropriate anhydrous deuterated solvent (e.g., CDCl3) and acquire a Proton NMR (¹H NMR) spectrum for each.

  • Interpretation: Compare the two spectra. The appearance of new peaks or a change in the integration of existing peaks in the spectrum from the exposed sample relative to the control indicates degradation. The formation of the corresponding carboxylic acid would be a primary indicator of hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis prep1 Weigh 10 mg of compound into two vials control Vial 1: Seal under inert atmosphere (Control) prep1->control exposure Vial 2: Expose to ambient atmosphere (1 hr) prep1->exposure analysis1 Dissolve samples in anhydrous CDCl3 control->analysis1 exposure->analysis1 analysis2 Acquire ¹H NMR spectra analysis1->analysis2 analysis3 Compare spectra analysis2->analysis3

Caption: Workflow for assessing moisture stability.

troubleshooting_flow start Low/No Product Yield q1 Is the starting material old or improperly stored? start->q1 a1_yes Degradation likely. Verify purity or use fresh reagent. q1->a1_yes Yes q2 Is the reaction run under anhydrous conditions? q1->q2 No end Yield Improved a1_yes->end a2_no Hydrolysis is occurring. Dry glassware and use anhydrous solvents. q2->a2_no No q3 Has the reaction progress been monitored? q2->q3 Yes a2_no->end a3_no Reaction may be incomplete. Monitor via TLC/LC-MS and optimize conditions. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Pyrazole-4-Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazole-4-carbonyl chlorides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrazole-4-carbonyl chlorides, a crucial step in the preparation of many pharmaceutical and agrochemical compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Carbonyl Chloride Incomplete reaction: The conversion of the carboxylic acid to the carbonyl chloride may be sluggish.- Increase the reaction temperature, potentially to reflux. - Add a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride. - Extend the reaction time and monitor progress by TLC or quenching a small aliquot with an amine to check for amide formation.
Hydrolysis of the product: Pyrazole-4-carbonyl chlorides are reactive and can hydrolyze back to the carboxylic acid in the presence of moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Degradation of starting material: The pyrazole ring may be sensitive to the reaction conditions.- Consider using a milder chlorinating agent such as oxalyl chloride, which often allows for lower reaction temperatures.
Formation of a Dimeric Byproduct Reaction of specific pyrazole precursors: 5-Hydroxypyrazole-4-carboxylates are known to undergo dimerization to form 4,4'-bipyrazolones when treated with thionyl chloride, instead of the expected chlorination.[1]- This specific side reaction is substrate-dependent. If you are working with a 5-hydroxypyrazole derivative, alternative synthetic routes that do not involve direct chlorination with thionyl chloride should be explored.
N-Acylation of the Pyrazole Ring Unprotected pyrazole nitrogen: If the pyrazole ring has a free N-H, the nitrogen can act as a nucleophile and react with the newly formed carbonyl chloride, leading to amide byproducts.- Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before the synthesis of the carbonyl chloride. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.
Presence of Colored Impurities in the Product Impure starting materials: Impurities from the initial pyrazole synthesis, especially when using hydrazine salts, can carry over.- Purify the starting pyrazole-4-carboxylic acid by recrystallization or column chromatography before proceeding with the chlorination step.
Reaction with solvent: Some solvents may not be inert under the reaction conditions.- Use a non-reactive, anhydrous solvent such as toluene, dichloromethane (DCM), or use the chlorinating agent (e.g., thionyl chloride) as the solvent.
Difficulty in Isolating the Product Product instability: Pyrazole-4-carbonyl chlorides can be unstable and may decompose upon prolonged heating or during purification.- After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure without excessive heating. - It is often preferable to use the crude pyrazole-4-carbonyl chloride directly in the next step of the synthesis without purification.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better for the synthesis of pyrazole-4-carbonyl chlorides: thionyl chloride or oxalyl chloride?

A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for converting carboxylic acids to carbonyl chlorides. The choice of reagent often depends on the specific substrate and the desired reaction conditions.

  • Thionyl chloride is a powerful chlorinating agent and is often used in excess, sometimes serving as the solvent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify workup. However, the reaction may require heating, which might not be suitable for heat-sensitive substrates. The addition of a catalytic amount of DMF can accelerate the reaction.

  • Oxalyl chloride is generally considered a milder reagent and the reaction can often be performed at room temperature.[2] Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous. It is a good alternative for substrates that are sensitive to the higher temperatures that may be required with thionyl chloride.

Q2: My pyrazole starting material has an unprotected N-H. Do I need to protect it before making the carbonyl chloride?

A2: It is highly recommended to protect the pyrazole N-H before converting the carboxylic acid to the carbonyl chloride. The pyrazole nitrogen can be nucleophilic enough to react with the newly formed, highly reactive carbonyl chloride, leading to the formation of N-acyl pyrazole byproducts. This will reduce the yield of your desired product and complicate purification.

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction can be challenging as the carbonyl chloride product is often not stable enough for direct analysis by methods like TLC or LC-MS. A common method is to take a small aliquot of the reaction mixture, quench it with a primary or secondary amine (e.g., piperidine or benzylamine), and then analyze the formation of the corresponding stable amide by TLC or LC-MS. The disappearance of the starting carboxylic acid spot on the TLC plate is also an indicator of reaction progression.

Q4: Is it necessary to purify the pyrazole-4-carbonyl chloride?

A4: In many cases, it is not necessary and may not be advisable to purify the pyrazole-4-carbonyl chloride by methods such as column chromatography due to its high reactivity and potential for decomposition. A common practice is to remove the excess chlorinating agent and solvent by distillation or under reduced pressure and then use the crude product directly in the subsequent reaction step.

Experimental Protocols

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol is based on the synthesis of a key intermediate for several modern fungicides.[3][4][5]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene (or another suitable inert solvent)

Procedure:

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by quenching an aliquot with an amine and analyzing the amide formation).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can typically be used in the next step without further purification.

Visualizing Reaction Pathways

Below are diagrams illustrating the general synthesis of pyrazole-4-carbonyl chlorides and common side reactions.

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start Pyrazole-4-carboxylic Acid Product Pyrazole-4-carbonyl Chloride Start->Product Chlorination Dimerization Dimerization Start->Dimerization Specific Substrates (e.g., 5-hydroxypyrazoles) Reagent SOCl₂ or (COCl)₂ Reagent->Product Product->Start Moisture N_Acylation N-Acylation Product->N_Acylation Unprotected N-H Hydrolysis Hydrolysis

Caption: General reaction scheme for the synthesis of pyrazole-4-carbonyl chlorides and major side reactions.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Moisture Moisture Present? Check_Reaction->Check_Moisture No Action_Heat Increase Temp / Add DMF / Extend Time Check_Reaction->Action_Heat Yes Check_Substrate Substrate Degradation? Check_Moisture->Check_Substrate No Action_Dry Use Anhydrous Conditions Check_Moisture->Action_Dry Yes Action_Milder Use Milder Reagent (e.g., Oxalyl Chloride) Check_Substrate->Action_Milder Yes

Caption: A troubleshooting workflow for addressing low yields in pyrazole-4-carbonyl chloride synthesis.

References

optimizing reaction conditions for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for optimizing reaction conditions involving 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and reliable method is the conversion of the corresponding carboxylic acid, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, into the acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[1][2][3][4]. The use of oxalyl chloride in a solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) is a widely used method that proceeds under mild conditions[2][5].

Q2: How should this compound be handled and stored?

A2: As an acid chloride, this reagent is highly sensitive to moisture. It will readily hydrolyze back to the corresponding carboxylic acid upon contact with water, including atmospheric moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. For storage, it should be kept in a tightly sealed container, preferably in a desiccator or a dry, inert environment.

Q3: My acylation reaction (e.g., amide or ester formation) using the carbonyl chloride is resulting in a low yield. What are the likely causes?

A3: Low yields in acylation reactions with this reagent can stem from several factors:

  • Reagent Decomposition: The carbonyl chloride may have hydrolyzed due to exposure to moisture. It is often recommended to use it freshly prepared or to verify its purity before use.

  • Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures could lead to decomposition of the starting material or product[6]. Temperature optimization is crucial.

  • Inappropriate Base or Stoichiometry: Acylation reactions with acid chlorides produce HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA)[7]. Using an insufficient amount of base or a base that can react with your substrate can lower the yield.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, hindering the reaction rate[6]. A solvent screening may be necessary to find a medium where all reactants are soluble.

Q4: I am observing a significant amount of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid in my crude reaction mixture. What is the cause?

A4: The presence of the starting carboxylic acid is a clear indication of the hydrolysis of your carbonyl chloride. This happens when the reagent is exposed to water. Ensure all solvents and reagents are anhydrous and that the reaction is performed under a dry, inert atmosphere.

Q5: What methods are recommended for monitoring the progress of reactions involving this compound?

A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials (e.g., the amine or alcohol being acylated)[6][7]. For more detailed analysis and to confirm product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Formation Inactive carbonyl chloride due to hydrolysis.Use freshly prepared or newly purchased carbonyl chloride. Handle under strict anhydrous conditions.
Low reaction temperature.Gradually increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then to reflux) and monitor by TLC[6].
Poor solubility of reactants.Perform a solvent screening with small-scale reactions using solvents of varying polarities (e.g., DCM, THF, DMF, Toluene)[6].
Multiple Spots on TLC / Impure Product Side reactions with solvent or impurities.Ensure high-purity, anhydrous solvents. If using a reactive solvent like an alcohol for a different purpose, consider an alternative.
Excess temperature causing decomposition.Optimize the reaction at the lowest effective temperature.
Formation of Carboxylic Acid Byproduct Presence of water in the reaction.Dry all glassware in an oven before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Reaction Stalls (Incomplete Conversion) Insufficient base to neutralize HCl byproduct.Add an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine.
Reagents added in the wrong order.Typically, the amine/alcohol and base are mixed in the solvent before the dropwise addition of the acid chloride solution.

Experimental Protocols

Protocol 1: Synthesis of this compound from Carboxylic Acid

This protocol is a general procedure based on standard methods for converting carboxylic acids to acid chlorides[2][5].

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), suspend 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Chlorinating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 - 1.5 eq) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂) will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for forming an amide using the synthesized acid chloride[7].

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS[7].

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

ReagentTypical ConditionsByproductsNotes
Thionyl Chloride (SOCl₂) Neat or in solvent, often at reflux[2].SO₂(g), HCl(g)Volatile byproducts are easily removed. Can be harsh for sensitive substrates[1][4].
Oxalyl Chloride ((COCl)₂) DCM or Toluene, cat. DMF, 0 °C to RT[2].CO(g), CO₂(g), HCl(g)Milder conditions, volatile byproducts. Often preferred for sensitive molecules[8].
Phosphorus Pentachloride (PCl₅) Solvent (e.g., CHCl₃), RT to reflux.POCl₃, HCl(g)Effective but produces a high-boiling liquid byproduct (POCl₃) that can complicate purification[3].

Table 2: Common Solvents and Bases for Acylation Reactions

SolventTypeBoiling Point (°C)Notes
Dichloromethane (DCM) Aprotic, Nonpolar39.6Excellent solvent for many organic compounds; easy to remove.
Tetrahydrofuran (THF) Aprotic, Polar66Good solvating properties; must be anhydrous.
N,N-Dimethylformamide (DMF) Aprotic, Polar153High boiling point; can be difficult to remove. Excellent solubility for many substrates[6].
Base pKa of Conjugate AcidBoiling Point (°C)Notes
Triethylamine (TEA) ~10.789Common, inexpensive liquid base.
Diisopropylethylamine (DIPEA) ~10.7127A sterically hindered, non-nucleophilic base, useful for preventing side reactions[7].

Visualizations

Synthesis_Workflow Precursor 1-Phenyl-5-propyl-1H-pyrazole- 4-carboxylic acid Chlorination Chlorination Reaction (e.g., (COCl)₂, cat. DMF, DCM) Precursor->Chlorination AcidChloride 1-Phenyl-5-propyl-1H-pyrazole- 4-carbonyl chloride Chlorination->AcidChloride Acylation Acylation Reaction (e.g., Amine, Base, DCM) AcidChloride->Acylation Product Desired Product (Amide, Ester, etc.) Acylation->Product

Caption: General workflow for the synthesis and use of the target carbonyl chloride.

Caption: Troubleshooting logic for low-yield acylation reactions.

References

Technical Support Center: Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling isomeric outcomes in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. What are the primary factors influencing regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, therefore, the final regioisomeric ratio.[2]

Q2: How does the choice of solvent affect the regioselectivity of my pyrazole synthesis?

A2: Solvent choice is a critical parameter for controlling regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols have been shown to dramatically improve regioselectivity.[3][4]

Using solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other.[3][4] For example, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, switching from ethanol to HFIP improved the regioselectivity from a mixture to almost exclusively one isomer.[3]

Q3: What is the effect of using an alkyl-substituted hydrazine versus an aryl-substituted hydrazine on regioselectivity?

A3: The nature of the substituent on the hydrazine plays a crucial role in directing the regioselectivity. Generally, alkylhydrazines and arylhydrazines exhibit different behaviors due to differences in the nucleophilicity of their nitrogen atoms.

  • Alkylhydrazines (e.g., methylhydrazine): The nitrogen atom bearing the alkyl group is typically more nucleophilic.

  • Arylhydrazines (e.g., phenylhydrazine): The primary amine (-NH2) is generally the more nucleophilic center.

This difference in nucleophilicity can lead to opposite regiochemical outcomes under the same reaction conditions.

Q4: Can I control regioselectivity by using acidic or basic catalysis?

A4: Yes, the pH of the reaction medium is a key factor. Acidic or basic conditions can favor different reaction intermediates and pathways, leading to a change in the major regioisomer produced.[2][5] For instance, the Knorr synthesis is often carried out under acidic conditions, which can influence which carbonyl group of the unsymmetrical 1,3-dicarbonyl is preferentially attacked.[5][6] Base-mediated reactions, on the other hand, can lead to different regiochemical outcomes.

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic differences between the two carbonyl groups in your 1,3-dicarbonyl compound are not significant enough under your current reaction conditions to favor one pathway over the other.

  • Solution:

    • Change the Solvent: This is often the most effective solution. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This has been shown to dramatically increase regioselectivity.[3][4]

    • Modify the Catalyst: If you are using acidic conditions, consider switching to basic conditions, or vice-versa, to see if it favors the formation of one isomer.

    • Alter the Temperature: In some cases, reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, which may affect the regioisomeric ratio.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.

  • Solution:

    • Reverse Regioselectivity with Solvent Choice: As mentioned, fluorinated alcohols can dramatically alter the outcome. Experiment with both TFE and HFIP to determine which provides the desired isomer in higher yield.

    • Consider an Alternative Synthetic Route: If modifying the Knorr synthesis conditions is not fruitful, you may need to consider a different synthetic strategy altogether, such as a 1,3-dipolar cycloaddition, which can offer higher intrinsic regioselectivity.[7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of a single isomer is required for downstream applications.

  • Solution:

    • Chromatographic Separation: Flash column chromatography is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides optimal separation.[8]

    • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization may be a viable and scalable purification method.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Substituted Hydrazines

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)¹Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol55:45[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE95:5[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol50:50[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE99:1[3]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1[3]

¹Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from literature demonstrating improved regioselectivity.[3]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

    • Substituted hydrazine (1.0-1.2 eq)

    • Fluorinated alcohol solvent (e.g., TFE or HFIP)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in the fluorinated alcohol in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add the substituted hydrazine to the solution at room temperature. The reaction may be exothermic.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within an hour.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield the desired pyrazole regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers excellent regioselectivity.[8][9]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Mandatory Visualization

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products start_dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Pathway A: Attack at Carbonyl 1 start_dicarbonyl->path_a path_b Pathway B: Attack at Carbonyl 2 start_dicarbonyl->path_b start_hydrazine Substituted Hydrazine start_hydrazine->path_a start_hydrazine->path_b product_a Regioisomer A path_a->product_a Cyclization & Dehydration product_b Regioisomer B path_b->product_b Cyclization & Dehydration G start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine step1 Run Knorr Synthesis in Standard Solvent (e.g., Ethanol) start->step1 check Analyze Regioisomeric Ratio (NMR, GC-MS) Is Ratio > 95:5? step1->check end End: Desired Regioisomer Obtained check->end Yes troubleshoot Troubleshooting Required check->troubleshoot No option1 Option 1: Change to Fluorinated Solvent (TFE, HFIP) troubleshoot->option1 option2 Option 2: Switch to Alternative Regioselective Method troubleshoot->option2 option3 Option 3: Separate Isomers by Chromatography troubleshoot->option3

References

Technical Support Center: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, focusing on the prevention of hydrolysis to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why does my container of this compound produce fumes upon opening?

A: The fuming you observe is a direct result of the compound reacting with moisture in the atmosphere.[1][2] Acyl chlorides are highly reactive and readily undergo hydrolysis with water to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which appears as steamy, acidic fumes.[1][2][3] This is a strong indicator that the compound is being exposed to ambient moisture and is hydrolyzing.

Q2: My reaction is resulting in low yields or unexpected byproducts. Could hydrolysis of the starting material be the cause?

A: Yes, hydrolysis is a very common cause for low yields in reactions involving acyl chlorides.[1][4] If the this compound is allowed to hydrolyze, it is converted into 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. This consumes your starting material, leading to a lower yield of the desired product.[1] The resulting carboxylic acid may also interfere with or participate in unwanted side reactions.

Q3: What are the ideal storage and handling conditions for this compound?

A: Due to its high reactivity with water, this compound must be stored under strict anhydrous (water-free) and inert conditions.[5][6] Store the container tightly sealed, preferably with a PTFE-lined cap, in a cool, dry environment such as a desiccator. For long-term storage or for handling, it is best to work inside a glovebox or under a steady stream of an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.[1]

Q4: How can I analytically confirm if my sample of this compound has undergone hydrolysis?

A: Fourier-Transform Infrared (FTIR) Spectroscopy is an effective method to check for hydrolysis. A pure sample of the acyl chloride will show a characteristic carbonyl (C=O) stretching peak around 1800 cm⁻¹. If hydrolysis has occurred, you will observe a decrease in the intensity of this peak and the appearance of new peaks: a broad O-H stretch from the carboxylic acid's hydroxyl group (around 3000 cm⁻¹) and a carbonyl (C=O) stretch for the carboxylic acid at a lower frequency (around 1700 cm⁻¹).[1]

Q5: Which solvents are appropriate for reactions involving this acyl chloride?

A: You must use anhydrous aprotic solvents. Protic solvents like water or alcohols will react directly with the acyl chloride and should be avoided.[1] Always use solvents from a freshly opened bottle or that have been properly dried and stored over molecular sieves. Suitable solvents are listed in the table below.

Q6: Why is a non-nucleophilic base like triethylamine (TEA) or pyridine often recommended in reactions with acyl chlorides?

A: A non-nucleophilic base is added to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during acylation reactions.[4][7] By neutralizing the HCl, the base prevents it from protonating your desired nucleophile (e.g., an amine or alcohol) or catalyzing other unwanted side reactions, thus improving the reaction yield and purity.[4][8]

Data Presentation

Table 1: Solvent Selection for Reactions with this compound

Recommended Anhydrous SolventsUnsuitable Solvents (Reactive)
Dichloromethane (DCM)[7]Water[1]
Tetrahydrofuran (THF)[7]Alcohols (Methanol, Ethanol, etc.)[1]
Chloroform[7]Acetic Acid
Diethyl Ether[7]Ammonia (in aqueous solution)
Benzene[7]Primary/Secondary Amines (without base)
TolueneFormic Acid

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no yield of desired product Hydrolysis of the acyl chloride starting material. [4]- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[4] - Use anhydrous grade solvents stored over molecular sieves.[1] - Conduct the entire experiment under an inert atmosphere (Nitrogen or Argon).[1]
Formation of an unexpected white precipitate Hydrolysis leading to the formation of the less soluble carboxylic acid. [4]- Confirm the identity of the precipitate using analytical methods (e.g., IR, NMR). - If the precipitate is the hydrochloride salt of an amine reactant, this is expected; the addition of a non-nucleophilic base like TEA will prevent this by neutralizing the HCl.[4]
Inconsistent or non-reproducible results Variable amounts of moisture in reagents or solvents. - Standardize protocols for drying glassware and solvents. - Store this compound in a desiccator or glovebox.[4] - Consider using a fresh, unopened bottle of the acyl chloride if contamination is suspected.
Reagent fumes upon opening or handling Reaction with atmospheric moisture. [1]- This is a clear sign of hydrolysis. Handle the compound exclusively in a glovebox or under a positive pressure of inert gas.[1] - Minimize the time the container is open to the atmosphere.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing

  • Preparation: Move the sealed container of this compound into an inert atmosphere glovebox or place it in a desiccator to equilibrate to room temperature before opening.

  • Inert Atmosphere: If not using a glovebox, ensure a positive pressure of dry nitrogen or argon is flowing into the reaction vessel.

  • Dispensing: Using a clean, dry syringe, pierce the septum of the reagent bottle to withdraw the required amount. If the container is not sealed with a septum, quickly open the cap under a positive flow of inert gas, retrieve the required amount with a dry pipette or syringe, and immediately reseal the container.

  • Sealing: After dispensing, flush the headspace of the reagent bottle with inert gas before tightly resealing to prevent moisture ingress during storage.

Protocol 2: General Procedure for Acylation Reaction under Anhydrous Conditions

  • Glassware Preparation: All glassware (flasks, syringes, stir bars) must be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus while flushing with dry nitrogen or argon. Use rubber septa on all openings to maintain the inert atmosphere.

  • Reagent Addition:

    • Dissolve the nucleophile (e.g., alcohol, amine) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the chosen anhydrous solvent in the reaction flask.

    • Cool the mixture to the desired temperature (often 0°C) in an ice bath.

    • Slowly add the this compound (1.0 equivalent) dropwise to the stirred solution via a dry syringe.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and for the required time, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to quench any remaining acyl chloride and remove salts.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Low Reaction Yield q1 Was all glassware rigorously dried? start->q1 s1_no Action: Oven-dry or flame-dry all glassware and repeat. q1->s1_no No q2 Was an anhydrous solvent used? q1->q2 Yes s2_no Action: Use a freshly opened bottle or properly dried solvent. q2->s2_no No q3 Was the reaction run under an inert atmosphere (N2/Ar)? q2->q3 Yes s3_no Action: Repeat reaction using inert atmosphere techniques. q3->s3_no No end_ok Conclusion: Hydrolysis is unlikely the primary cause. Investigate other reaction parameters. q3->end_ok Yes

Caption: Troubleshooting flowchart for diagnosing low yield issues.

Anhydrous_Reaction_Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Cool Apparatus Under Inert Gas (N2/Ar) A->B C 3. Add Anhydrous Solvent via Syringe B->C D 4. Add Nucleophile and Non-Nucleophilic Base C->D E 5. Cool Reaction Mixture (e.g., 0°C) D->E F 6. Add Acyl Chloride Slowly via Syringe E->F G 7. Stir and Monitor Reaction Progress F->G H 8. Perform Aqueous Work-up G->H

Caption: Standard workflow for an anhydrous acylation reaction.

References

Technical Support Center: Production of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the scale-up challenges associated with the synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate (Step 1)

  • Q: My reaction to form the pyrazole ester is resulting in a low yield. What are the potential causes and how can I improve it?

    • A: Low yields in the Knorr pyrazole synthesis are a common issue.[1] Potential causes include incomplete reaction, side product formation, or suboptimal reaction conditions. To troubleshoot, consider the following:

      • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider increasing the reaction time or temperature.[1]

      • Purity of Reactants: The purity of the starting materials, ethyl 2-formylhexanoate and phenylhydrazine, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

      • pH of the Reaction Mixture: The condensation reaction is often catalyzed by acid.[1] Ensure the pH is optimal for the reaction. If the reaction is too slow, a catalytic amount of a non-interfering acid, such as acetic acid, can be added.

      • Mixing: Inadequate mixing on a larger scale can lead to localized concentration gradients and reduced reaction rates. Ensure efficient stirring throughout the reaction.

Issue 2: Incomplete Hydrolysis of the Ester to Carboxylic Acid (Step 2)

  • Q: The hydrolysis of my ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is not going to completion. How can I ensure complete conversion to the carboxylic acid?

    • A: Incomplete hydrolysis can be due to several factors:

      • Insufficient Reagent: Ensure that a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide or lithium hydroxide) is used to drive the reaction to completion.

      • Reaction Time and Temperature: Saponification can be slow. Increasing the reaction temperature (refluxing) and extending the reaction time can lead to complete hydrolysis. Monitor the reaction by TLC until the starting ester spot disappears.

      • Solvent: The choice of solvent is important. A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.

Issue 3: Difficulty in Isolating and Purifying the Acyl Chloride (Step 3)

  • Q: I am having trouble with the final step of converting the carboxylic acid to the acyl chloride. The product seems to be unstable. What precautions should I take?

    • A: Acyl chlorides are highly reactive and sensitive to moisture.[2][3] The primary challenge is preventing hydrolysis back to the carboxylic acid.[2][4]

      • Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

      • Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this conversion.[2][3] Oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for cleaner reactions and milder conditions.[3]

      • Work-up: Avoid aqueous work-ups. The excess chlorinating reagent and solvent are typically removed under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.[5]

      • Characterization: Direct characterization by methods like TLC can be misleading as the acyl chloride can hydrolyze on the plate. To confirm its formation, a small aliquot of the reaction mixture can be quenched with an alcohol (e.g., methanol) to form the stable ester, which can then be analyzed.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for this compound?

    • A1: A common and effective route involves a three-step synthesis. First, the Knorr pyrazole synthesis is used to form ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate from ethyl 2-formylhexanoate and phenylhydrazine.[1] Second, the ethyl ester is hydrolyzed to 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid using a base like sodium hydroxide. Finally, the carboxylic acid is converted to the acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.[2]

  • Q2: What are the main safety concerns when scaling up this synthesis?

    • A2: The use of thionyl chloride or oxalyl chloride requires caution as they are toxic and corrosive. These reactions should be performed in a well-ventilated fume hood. The reactions can also be exothermic, so proper temperature control is crucial to avoid runaway reactions, especially on a larger scale. The reaction with thionyl chloride produces HCl and SO₂ gases, which need to be scrubbed.[2]

  • Q3: How can I purify the intermediate 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid?

    • A3: After hydrolysis, the carboxylic acid is typically isolated by acidifying the reaction mixture to precipitate the product. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Q4: What are the key parameters to control during the scale-up of the acyl chloride formation?

    • A4: The key parameters are:

      • Temperature Control: The reaction can be exothermic. Use a reactor with good heat transfer capabilities and consider controlled addition of the chlorinating agent.

      • Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating.

      • Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the product.

      • Off-gassing: The reaction generates gaseous byproducts (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride). Ensure the reactor is equipped with a proper off-gas scrubbing system.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Ester FormationEthyl 2-formylhexanoate, Phenylhydrazine, Acetic Acid (cat.)EthanolReflux75-85%
2HydrolysisEthyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, NaOHEthanol/WaterReflux90-95%
3Acyl Chloride Formation1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, Thionyl ChlorideTolueneReflux>90% (used crude)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-formylhexanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

  • Dissolve ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous toluene.

  • Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude this compound is typically used in the next step without further purification.

Visualizations

Synthesis_Pathway Reactants1 Ethyl 2-formylhexanoate + Phenylhydrazine Step1 Step 1: Knorr Cyclization (Ethanol, Acetic Acid, Reflux) Reactants1->Step1 Intermediate1 Ethyl 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Hydrolysis (NaOH, Ethanol/Water, Reflux) Intermediate1->Step2 Intermediate2 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Step2->Intermediate2 Step3 Step 3: Chlorination (SOCl2, Toluene, Reflux) Intermediate2->Step3 Product 1-Phenyl-5-propyl-1H- pyrazole-4-carbonyl chloride Step3->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Acyl Chloride Formation CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckReagent Check Reagent Quality/Amount Start->CheckReagent CheckTempTime Check Reaction Temp/Time Start->CheckTempTime DryGlassware Flame-dry glassware, use anhydrous solvents CheckMoisture->DryGlassware UseExcessReagent Use slight excess of chlorinating agent CheckReagent->UseExcessReagent IncreaseTempTime Increase reflux time or temperature CheckTempTime->IncreaseTempTime End Yield Improved DryGlassware->End UseExcessReagent->End IncreaseTempTime->End

Caption: Troubleshooting workflow for low yield in acyl chloride formation.

ScaleUp_Relationships ScaleUp Scale-Up HeatTransfer Heat Transfer ScaleUp->HeatTransfer Mixing Mixing Efficiency ScaleUp->Mixing ReactionKinetics Reaction Kinetics ScaleUp->ReactionKinetics Purity Product Purity HeatTransfer->Purity Yield Yield HeatTransfer->Yield Safety Safety HeatTransfer->Safety Mixing->Purity Mixing->Yield ReactionKinetics->Yield

Caption: Logical relationships of key parameters in process scale-up.

References

Technical Support Center: Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in pyrazole synthesis from dicarbonyl compounds. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What is the most common method for pyrazole synthesis from 1,3-dicarbonyl compounds, and what is the role of a catalyst?

The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This reaction is typically acid-catalyzed.[1][2][4] The catalyst facilitates the initial condensation of the hydrazine with a carbonyl group to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific requirements of your synthesis.

  • Homogeneous catalysts (e.g., HCl, H₂SO₄, acetic acid) are soluble in the reaction medium, often leading to high reaction rates.[5][6] However, their removal from the reaction mixture can be challenging.

  • Heterogeneous catalysts (e.g., Amberlyst-70, nano-ZnO, silica sulfuric acid) are insoluble and can be easily recovered by filtration and often reused, making the process more environmentally friendly and cost-effective.[3][7][8][9] They can sometimes offer improved selectivity.[3]

Q3: Can this reaction be performed without a catalyst?

While the reaction can proceed without a catalyst, it is often very slow or may not proceed at all.[3] The use of a catalyst is highly recommended to achieve reasonable reaction times and yields.[3] Some modern, catalyst-free methods are being developed but often require specific conditions like microwave irradiation or specialized starting materials.[10][11]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Pyrazole Product

Q: My reaction has a very low yield. What are the common causes and how can I fix it?

A: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often effective.[12]

Possible Causes & Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce yield.[12][13] Hydrazine derivatives can also degrade over time.

    • Solution: Ensure the purity of your reactants. Use a freshly opened or purified hydrazine reagent.[12]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that require optimization.[12]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[12] Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and temperatures (room temperature to reflux).[5][12] Increasing the temperature can increase the rate but may also promote side reactions.[12]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Ensure the correct stoichiometry is used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[12]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[13]

    • Solution: Try adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, to promote the final dehydration step.[13]

Below is a logical workflow for troubleshooting low yield issues.

G start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions (T, t, solvent) check_purity->check_conditions Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure? check_stoich Verify Reactant Stoichiometry check_conditions->check_stoich Optimal optimize_cond Optimize T, Time, Solvent, Catalyst check_conditions->optimize_cond Suboptimal? check_intermed Check for Stable Intermediates check_stoich->check_intermed Correct adjust_ratio Adjust Stoichiometry (e.g., excess hydrazine) check_stoich->adjust_ratio Incorrect? force_dehydration Increase T or Add Dehydrating Agent check_intermed->force_dehydration Yes end Improved Yield check_intermed->end No purify_reagents->check_conditions optimize_cond->check_stoich adjust_ratio->check_intermed force_dehydration->end

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers

Q: I am getting a mixture of two pyrazole isomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][12] The initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, leading to two products.[12] Selectivity is influenced by steric and electronic factors of the substituents on both reactants.[12]

Strategies to Improve Regioselectivity:

  • pH Control: Adjusting the reaction pH can influence the site of the initial hydrazine attack. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[12][13]

  • Solvent Choice: The polarity of the solvent can affect regioselectivity. Aprotic dipolar solvents (like DMF) have been shown to give better results than polar protic solvents (like ethanol) in some cases.[5]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. For example, solid acid catalysts like Amberlyst-70 have been used for regioselective synthesis.[3][13]

  • Steric Hindrance: Choosing a bulkier hydrazine derivative can sterically direct the reaction towards the formation of a single regioisomer.[12]

Issue 3: Reaction Mixture Discoloration

Q: My reaction mixture turns dark brown/black. Is this normal and how can I get a cleaner product?

A: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[12] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side processes.[12] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[12]

Solutions:

  • Add a Mild Base: When using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[12]

  • Purification: Most colored impurities can be removed during workup and purification. Recrystallization or column chromatography on silica gel are effective methods.[12]

Quantitative Data Summary

The performance of different catalysts varies depending on the specific substrates and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Comparison of Catalysts for Pyrazole Synthesis

Catalyst1,3-DicarbonylHydrazineSolventTemp (°C)TimeYield (%)Reference
Nano-ZnO Ethyl AcetoacetatePhenylhydrazineEthanolReflux30 min95[5]
Sc(OTf)₃ AcetylacetonePhenylhydrazineNoneRT10 min95[8]
Amberlyst-70 1,3-DiketonesHydrazinesWaterRT1-2 h85-95[3]
Acetic Acid Ethyl BenzoylacetateHydrazine Hydrate1-Propanol1001 h~80-90[2]
LiClO₄ Acetylacetone2,4-DinitrophenylhydrazineEthylene GlycolRTN/A70-95[3]

Note: Yields are highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[12]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)[12]

  • Solvent (e.g., Ethanol, Acetic Acid)[12]

  • Catalyst (e.g., a few drops of concentrated HCl or glacial acetic acid if not using a hydrazine salt)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[12]

  • Catalyst Addition: Add the acid catalyst to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added.[12]

  • Hydrazine Addition: Add the hydrazine derivative to the solution. The addition may be exothermic.[1]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[12] Otherwise, remove the solvent under reduced pressure.[12]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[12]

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 1,3-Dicarbonyl in Solvent add_catalyst 2. Add Catalyst (and optional base) dissolve->add_catalyst add_hydrazine 3. Add Hydrazine Derivative add_catalyst->add_hydrazine react 4. Stir at Desired Temp (RT to Reflux) add_hydrazine->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete cool 6. Cool Reaction Mixture monitor->cool Complete isolate 7. Isolate Crude Product (Filter or Evaporate) cool->isolate purify 8. Purify Product (Recrystallization or Chromatography) isolate->purify

A typical experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Managing Exothermic Reactions with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving acyl chlorides.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are reactions with acyl chlorides highly exothermic?

Acyl chlorides are among the most reactive derivatives of carboxylic acids. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This high reactivity leads to rapid, and often instantaneous, reactions with nucleophiles such as water, alcohols, and amines.[1][2] These reactions are highly exothermic, releasing significant amounts of heat and forming hydrogen chloride (HCl) gas as a byproduct.[1][2]

Q2: What are the primary hazards associated with acyl chloride reactions?

The main hazards include:

  • Thermal Runaway: The strong exothermic nature of the reaction can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing the solvent to boil and the reaction vessel to rupture.

  • Corrosive Byproducts: The generation of hydrogen chloride (HCl) gas, which is corrosive and toxic, poses a significant inhalation hazard.[1][2]

  • Reagent Hazards: Acyl chlorides themselves are corrosive and can cause severe skin and eye burns upon contact.

Q3: What are the common quenching agents for excess acyl chloride, and what byproducts do they form?

The choice of quenching agent is critical and depends on the stability of your desired product and the downstream purification strategy. The most common agents are water, alcohols, and aqueous bicarbonate solutions.[3]

Quenching AgentChemical FormulaResulting Byproduct from Acyl ChlorideSecondary ByproductKey Considerations
WaterH₂OCarboxylic AcidHydrogen Chloride (HCl)Highly exothermic. The acidic byproduct may not be suitable for acid-sensitive products.[1][3]
Alcohol (e.g., Methanol)CH₃OHEster (e.g., Methyl Ester)Hydrogen Chloride (HCl)Generally a safer and more controlled quench than water. The resulting ester is often easier to separate from non-polar products than the corresponding carboxylic acid.[3]
Saturated Aqueous Sodium BicarbonateNaHCO₃Carboxylate Salt (water-soluble)Carbon Dioxide (CO₂), NaClNeutralizes the excess acyl chloride and the HCl byproduct. The evolution of CO₂ gas requires careful, slow addition to prevent excessive foaming and pressure buildup.[4]

Q4: How can I tell if my acyl chloride is degrading or polymerizing?

Signs of degradation or polymerization include a change in color (e.g., turning yellow) or an increase in the viscosity of the solution. Aged or improperly stored acyl chlorides are more prone to polymerization.

Section 2: Troubleshooting Guide

Issue 1: The temperature of my reaction or quenching process is rising too quickly.

  • Immediate Action:

    • Immediately cease the addition of the acyl chloride or quenching agent.

    • Ensure the reaction vessel is properly submerged in an efficient cooling bath (e.g., an ice-water slurry).

    • Increase the stirring rate to improve heat transfer to the cooling bath.

  • Follow-up Action:

    • If the temperature continues to rise, be prepared for an emergency shutdown. This may involve diluting the reaction with a large volume of a pre-chilled, inert solvent.

    • Review your protocol. The rate of addition may be too fast, the concentration of reagents may be too high, or the initial temperature of the reactants may have been too high.

Issue 2: Vigorous evolution of a steamy, acidic gas is observed.

  • Cause: This is the formation of hydrogen chloride (HCl) gas, a natural byproduct of the reaction of acyl chlorides with protic nucleophiles.[1][2]

  • Action:

    • Ensure the reaction is being conducted in a well-ventilated chemical fume hood with the sash at the lowest practical height.

    • Consider implementing a gas scrubber system to neutralize the HCl gas. This can be achieved by bubbling the off-gas through a container of a basic solution, such as sodium bicarbonate or sodium hydroxide.

    • Always wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.

Issue 3: An emulsion has formed during aqueous workup, and the layers will not separate.

  • Possible Causes:

    • The concentration of solutes is too high.

    • Vigorous shaking of the separatory funnel.

  • Suggested Solutions:

    • Add more organic solvent and/or brine to help break the emulsion.

    • Instead of vigorous shaking, gently swirl the separatory funnel.[3]

Section 3: Quantitative Data

Table 1: Heat of Hydrolysis

The hydrolysis of acyl chlorides is a highly exothermic process. Understanding the quantity of heat released is crucial for designing safe experimental protocols.

CompoundEnthalpy of Hydrolysis (ΔfH°liquid)
Acetyl Chloride (CH₃COCl)-272.0 ± 0.50 kJ/mol

Data sourced from the NIST WebBook.

Table 2: Recommended Molar Equivalents for Quenching

Proper stoichiometry is essential for ensuring the complete and safe neutralization of unreacted acyl chloride.

Quenching AgentRecommended Molar Equivalents (relative to excess acyl chloride)Notes
Methanol≥ 10 equivalentsA large excess is used to ensure rapid conversion and to help dissipate heat.[4]
Saturated Aqueous NaHCO₃Use a volume 5-10 times the volume of the acyl chloride solution being quenched.The large volume of the aqueous solution acts as a heat sink. Ensure slow addition due to CO₂ evolution.[4]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Safe Acylation Reaction

This protocol describes a general method for reacting an amine with an acyl chloride, emphasizing temperature control.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.0 eq) in the anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution while stirring vigorously. Monitor the internal temperature to ensure it remains below 5-10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back down to 0 °C and proceed with a controlled quenching protocol (see below).

Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

This method neutralizes the excess acyl chloride and the HCl byproduct.

  • Preparation: In a separate flask large enough to hold both the reaction mixture and the quenching solution, place a volume of saturated aqueous NaHCO₃ solution that is 5-10 times the volume of the reaction mixture. Cool this flask in an ice bath.[4]

  • Slow Addition: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel.

  • Caution: Be aware that this is an exothermic reaction that will release CO₂ gas. Slow addition is critical to control the rate of gas evolution and prevent foaming.[4]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete hydrolysis of any remaining acyl chloride.[4]

  • Workup: Proceed with standard liquid-liquid extraction.

Section 5: Visualized Workflows

Diagram 1: Decision-Making for Quenching Agent Selection

G start Reaction Complete (Excess Acyl Chloride) product_stability Is the product stable to acid? start->product_stability purification Is an ester byproduct easier to remove than a carboxylic acid byproduct? product_stability->purification Yes base_stability Is the product stable to base? product_stability->base_stability No quench_water Quench with Water purification->quench_water No quench_alcohol Quench with Alcohol (e.g., Methanol) purification->quench_alcohol Yes base_stability->quench_water No quench_bicarb Quench with aq. NaHCO3 base_stability->quench_bicarb Yes

Caption: Decision workflow for selecting a suitable quenching agent.

Diagram 2: Troubleshooting a Thermal Runaway Event

G start Rapid Temperature Increase Detected! stop_addition Stop All Reagent Addition IMMEDIATELY start->stop_addition enhance_cooling Ensure Maximum Cooling (Check Ice Bath / Stirring) stop_addition->enhance_cooling temp_check Is Temperature Still Rising? enhance_cooling->temp_check emergency_shutdown Emergency Shutdown: Dilute with Cold, Inert Solvent temp_check->emergency_shutdown Yes stabilized Temperature Stabilized and Decreasing temp_check->stabilized No review Review Protocol: - Addition Rate - Concentration - Initial Temp stabilized->review

Caption: Immediate actions for a thermal runaway event.

Diagram 3: General Experimental Workflow for Safe Acylation

G A Preparation (Dry Glassware, Inert Atmosphere) B Reagent Setup (Nucleophile + Base in Flask) A->B C Initial Cooling (0 °C Ice Bath) B->C D Controlled Addition (Dropwise Acyl Chloride) C->D E Temperature Monitoring (Maintain <10 °C) D->E D->E F Reaction (Warm to RT, Monitor) E->F G Final Cooling (0 °C Ice Bath) F->G H Controlled Quench (Slow Addition of Quenching Agent) G->H I Workup H->I

Caption: Key stages for a safe acylation experiment.

References

Validation & Comparative

A Comparative Analysis of Pyrazole Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of pyrazole isomers, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. The positioning of substituents on the pyrazole ring can significantly influence the molecule's interaction with biological targets, leading to variations in therapeutic efficacy.

This guide summarizes key experimental data on the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole isomers, details the methodologies for the cited experiments, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of various pyrazole derivatives are summarized below, categorized by their primary therapeutic potential.

Anticancer Activity

The substitution pattern on the pyrazole ring plays a crucial role in the anticancer activity of these compounds. Structure-activity relationship (SAR) studies have shown that appropriate substitution at different positions can significantly enhance anticancer efficacy.[1] Many pyrazole derivatives exert their anticancer effects by interacting with various targets, including tubulin, EGFR, CDK, and BTK.[1]

Compound/IsomerCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1,3,5-Trisubstituted Pyrazole (Compound 5b)K562 (Leukemia)0.021ABT-751>10[2]
1,3,5-Trisubstituted Pyrazole (Compound 5b)A549 (Lung)0.69ABT-751>10[2]
1,3,5-Trisubstituted Pyrazole (Compound 5b)MCF-7 (Breast)1.7ABT-7515.9[2]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian)0.040DoxorubicinNot Specified[3][4]
3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileNot Specified(Highest anti-estrogenic activity)LetrozoleNot Specified[3][4]
Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents. The nature and position of substituents on the pyrazole ring influence their activity against various bacterial and fungal strains.

Compound/IsomerMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Source
3-Coumaryl-5-aryl PyrazoleS. aureus50-200Not SpecifiedNot Specified[5]
3-Coumaryl-5-aryl PyrazoleE. coli100-200Not SpecifiedNot Specified[5]
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (Compound 7a)Salmonella typhimuriumHigh ActivityNitrofurantoinNot Specified[6]
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (Compound 7b)Salmonella typhimuriumHigh ActivityNitrofurantoinNot Specified[6]
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (Compound 7g)Salmonella typhimuriumHigh ActivityNitrofurantoinNot Specified[6]
3,5-Bistrifluoromethyl-4-arylazo-1H-pyrazole (Compounds 9a-f)E. coli3.12AmoxicillinNot Specified[7]
3,5-Bistrifluoromethyl-4-arylazo-1H-pyrazole (Compounds 9a-f)L. monocytogenes3.12AmoxicillinNot Specified[7]
3,5-Bistrifluoromethyl-4-arylazo-1H-pyrazole (Compounds 9a-f)S. flexneri3.12AmoxicillinNot Specified[7]
Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8] There are two main isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation.[8] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[8]

Compound/IsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
Celecoxib150.04375[8][9]
SC-558110.05220[8][9]
Phenylbutazone10250.4[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, EDTA, phenol, and heme.

  • The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture.

  • The reaction is initiated by adding arachidonic acid.

  • The absorbance is measured at 590 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the test compound to that of a control without the inhibitor.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated.

  • The cells are treated with various concentrations of the pyrazole compounds.

  • After an incubation period, MTT solution is added to each well.

  • Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Serial dilutions of the pyrazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway of Inflammation and COX Inhibition

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.

Inflammation_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Homeostatic)->Gastroprotection, Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Phospholipase A2 Phospholipase A2 Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->COX-1 (Constitutive) Non-Selective Inhibition Pyrazole Inhibitors->COX-2 (Inducible) Selective Inhibition

Caption: Inhibition of COX-1 and COX-2 by pyrazole-based NSAIDs.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the general workflow for determining the COX inhibitory activity of a compound.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction Mixture Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Test Compound Test Compound Test Compound->Incubation Add Arachidonic Acid Add Arachidonic Acid Incubation->Add Arachidonic Acid Measure Absorbance Measure Absorbance Add Arachidonic Acid->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the in vitro COX inhibition assay.

Logical Relationship of Pyrazole Isomerism and Biological Activity

The following diagram illustrates the relationship between the structure of pyrazole isomers and their resulting biological activity.

Isomer_Activity_Relationship Pyrazole Scaffold Pyrazole Scaffold Substituent Position (Isomerism) Substituent Position (Isomerism) Pyrazole Scaffold->Substituent Position (Isomerism) 3-Substituted 3-Substituted Substituent Position (Isomerism)->3-Substituted 4-Substituted 4-Substituted Substituent Position (Isomerism)->4-Substituted 5-Substituted 5-Substituted Substituent Position (Isomerism)->5-Substituted Physicochemical Properties Physicochemical Properties Substituent Position (Isomerism)->Physicochemical Properties Biological Target Interaction Biological Target Interaction Physicochemical Properties->Biological Target Interaction Biological Activity Biological Activity Biological Target Interaction->Biological Activity

References

Validating the Structure of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Data for Structural Verification

The primary method for the structural elucidation of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is the combined use of ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and multiplicities provide a detailed fingerprint of the molecule's atomic connectivity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho, meta, para)7.20 - 7.60Multiplet5H
Pyrazole-H38.10 - 8.30Singlet1H
Propyl-CH₂ (α)2.80 - 3.00Triplet2H
Propyl-CH₂ (β)1.60 - 1.80Sextet2H
Propyl-CH₃ (γ)0.90 - 1.10Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl-C160 - 165
Pyrazole-C5150 - 155
Pyrazole-C4115 - 120
Pyrazole-C3140 - 145
Phenyl-C (ipso)135 - 140
Phenyl-C (ortho, meta, para)125 - 130
Propyl-C (α)25 - 30
Propyl-C (β)20 - 25
Propyl-C (γ)10 - 15

Comparison with Alternative Validation Methods

While NMR provides the most detailed structural information, other analytical techniques can be used for confirmation, particularly for verifying the presence of the reactive acyl chloride group.

Table 3: Comparison of Structural Validation Methods

MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of each proton and carbon.Unambiguous structure elucidation.Higher equipment cost, requires deuterated solvents.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O stretch of the acyl chloride at ~1750-1800 cm⁻¹).Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide detailed connectivity information on its own.
HPLC with Derivatization Purity assessment and confirmation of the acyl chloride moiety.[1][2][3][4]High sensitivity for trace analysis, suitable for quality control.[4]Indirect method requiring chemical reaction, may introduce artifacts.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[5]

HPLC with Derivatization

Due to the high reactivity of acyl chlorides, a common validation and quantification method involves derivatization prior to HPLC analysis.[2][3][4]

  • Derivatization: React the this compound sample with a suitable nucleophile, such as an amine or an alcohol, in an appropriate solvent. This converts the highly reactive acyl chloride into a more stable derivative (e.g., an amide or an ester).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.[1]

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

    • Detection: UV detection at a wavelength where the derivative shows strong absorbance.

  • Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and sensitivity.[1]

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_purity Purity and Alternative Confirmation cluster_conclusion Conclusion synthesis Synthesis of this compound ftir FT-IR Spectroscopy (Confirm Acyl Chloride C=O) synthesis->ftir ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms nmr ¹H and ¹³C NMR Spectroscopy ftir->nmr ms->nmr hplc HPLC with Derivatization nmr->hplc Compare & Correlate validated Structure Validated nmr->validated hplc->validated

Caption: Workflow for the structural validation of the target compound.

References

A Comparative Guide to the Reactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride with other commonly used acylating agents. Due to the limited availability of direct kinetic data for this compound, this comparison is based on established principles of organic chemistry, inferred electronic effects, and a detailed experimental protocol for determining relative reactivity.

Introduction to Acylating Agent Reactivity

Acylating agents are crucial reagents in organic synthesis, enabling the introduction of an acyl group (R-C=O) into a molecule. The reactivity of these agents, particularly acyl chlorides, is of paramount importance as it dictates reaction conditions, selectivity, and substrate scope. The general order of reactivity for common carboxylic acid derivatives is:

Acyl Chloride > Acid Anhydride > Ester > Amide

This high reactivity makes acyl chlorides, such as this compound, potent reagents for the formation of esters, amides, and other carbonyl compounds. The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both the electronic and steric effects of the acyl group.

Qualitative Reactivity Comparison

  • Acetyl Chloride: The methyl group is weakly electron-donating, leading to a highly electrophilic carbonyl carbon. This makes acetyl chloride one of the most reactive common acylating agents.

  • Benzoyl Chloride: The phenyl group can donate electron density into the carbonyl group through resonance, which delocalizes the partial positive charge on the carbonyl carbon and thus reduces its electrophilicity and reactivity compared to acetyl chloride.

  • This compound: The electronic effect of the 1-phenyl-5-propyl-1H-pyrazole-4-yl group is more complex. The pyrazole ring itself is a five-membered aromatic heterocycle. The presence of a phenyl group at the 1-position and a propyl group at the 5-position will influence the electron density of the ring. Generally, pyrazole rings can act as either electron-donating or electron-withdrawing substituents depending on the nature and position of other groups on the ring. However, heteroaromatic rings can often withdraw electron density from an attached carbonyl group, increasing its electrophilicity. It is plausible that the pyrazole ring system, in this configuration, acts as an electron-withdrawing group, which would enhance the reactivity of the acyl chloride compared to benzoyl chloride. The propyl group is a weak electron-donating group and is less likely to have a significant impact on the overall electronic nature of the pyrazole ring in this context.

Based on this analysis, a predicted qualitative reactivity order is:

Acetyl Chloride > this compound (predicted) > Benzoyl Chloride

To validate this prediction and to provide a quantitative measure of reactivity, a competitive acylation experiment is proposed in the following section.

Quantitative Comparison of Acylating Agent Reactivity

To quantitatively compare the reactivity of this compound with other acylating agents, a competitive acylation experiment can be performed. This involves reacting a nucleophile with a mixture of two different acylating agents and monitoring the formation of the respective products over time.

Table 1: Hypothetical Data for Competitive Acylation of Aniline

Acylating AgentRelative Rate Constant (k_rel)
Acetyl Chloride25
This compound (To be determined experimentally)
Benzoyl Chloride1

This table presents hypothetical data to illustrate the expected outcome of a competitive acylation experiment. The relative rate constant for benzoyl chloride is set to 1 as a reference.

Experimental Protocols

A detailed methodology for a competitive acylation experiment is provided below. This protocol can be adapted to compare this compound with any other acylating agent of interest.

Competitive Acylation of a Nucleophile Monitored by HPLC

Objective: To determine the relative reactivity of this compound and a reference acylating agent (e.g., benzoyl chloride) towards a nucleophile (e.g., aniline).

Materials:

  • This compound

  • Reference acylating agent (e.g., benzoyl chloride)

  • Nucleophile (e.g., aniline)

  • Anhydrous, non-protic solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard (e.g., naphthalene)

  • Quenching solution (e.g., a solution of a secondary amine like diethylamine in the reaction solvent)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, the reference acylating agent, the nucleophile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the solutions of the two acylating agents and the internal standard.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the nucleophile solution to the reaction mixture with vigorous stirring.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution. The quencher should be a highly reactive nucleophile that will consume any remaining acylating agents.

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC. The HPLC method should be developed to separate the starting materials, the two acylated products, and the internal standard.

    • Monitor the disappearance of the starting materials and the appearance of the products by integrating the peak areas from the chromatograms.

  • Data Analysis:

    • Plot the concentration of each product (relative to the internal standard) as a function of time.

    • Determine the initial rate of formation for each product. The ratio of the initial rates will provide the relative reactivity of the two acylating agents.

In Situ NMR Monitoring of Competitive Acylation

Objective: To determine the relative reactivity of two acylating agents in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Reference acylating agent

  • Nucleophile

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry NMR tube, prepare a solution containing known concentrations of the two acylating agents in the deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Acquire a ¹H NMR spectrum of the initial mixture.

    • Inject a known amount of the nucleophile into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic signals for the starting materials and the products that do not overlap.

    • Integrate these signals in each spectrum to determine the relative concentrations of each species over time.

    • Plot the concentration of each product as a function of time and determine the initial rates of formation to calculate the relative reactivity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Stock Solutions (Acylating Agents, Nucleophile, Internal Standard) mix Mix Acylating Agents & Internal Standard prep_sol->mix equilibrate Equilibrate to Temperature mix->equilibrate initiate Initiate with Nucleophile equilibrate->initiate aliquot Take Aliquots at Time Intervals initiate->aliquot quench Quench Reaction aliquot->quench hplc HPLC Analysis quench->hplc data Data Processing & Rate Calculation hplc->data

Caption: Workflow for the competitive acylation experiment monitored by HPLC.

acylation_signaling_pathway cluster_upstream Upstream Signaling cluster_acylation Protein Acylation cluster_downstream Downstream Effects stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade acyl_transferase Acyltransferase Activation kinase_cascade->acyl_transferase protein_acylation Protein Acylation acyl_transferase->protein_acylation protein_localization Altered Protein Localization protein_acylation->protein_localization protein_interaction Modified Protein-Protein Interactions protein_acylation->protein_interaction cellular_response Cellular Response protein_localization->cellular_response protein_interaction->cellular_response

Caption: A generalized signaling pathway involving protein acylation.

Conclusion

This guide provides a framework for comparing the reactivity of this compound with other acylating agents. While a definitive quantitative comparison awaits experimental validation, the provided qualitative analysis and detailed experimental protocols offer a robust starting point for researchers. The proposed competitive acylation experiments, monitored by either HPLC or NMR, will yield valuable data for optimizing reaction conditions and understanding the synthetic utility of this and other novel acylating agents.

Comparative Bioactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl Chloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives synthesized from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. The information presented is collated from recent studies and includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental processes.

The this compound scaffold is a versatile chemical intermediate for the synthesis of a wide array of bioactive compounds. By reacting the carbonyl chloride with various nucleophiles, researchers have developed derivatives exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. This guide focuses on the comparative bioactivity of these derivatives, primarily the more stable and commonly studied carboxamides.

I. Comparative Analysis of Biological Activities

The bioactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamide derivatives and their structural analogs varies significantly depending on the substitutions on the pyrazole ring and the nature of the amide substituent. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR).

Table 1: Anticancer and Antiproliferative Activity
Compound IDDerivative ClassTarget/Cell LineBioactivity (IC50/GI50)Reference
Compound 10e N,1,3-triphenyl-1H-pyrazole-4-carboxamideHCT116, MCF-70.39 µM, 0.46 µM[1]
pym-5 1H-pyrazole-3-carboxamideDNA binding (K)1.06×10(5) M(-1)
Compound 10h 5-amino-1H-pyrazole-4-carboxamideFGFR1, FGFR2, FGFR346 nM, 41 nM, 99 nM[2]
- 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549-[3][4]
Table 2: Enzyme Inhibitory Activity
Compound IDDerivative ClassTarget EnzymeBioactivity (IC50/Ki)Reference
Compound 6 N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6IC50 = 4.95 nM[5]
Compound 10e N,1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-A kinaseIC50 = 0.16 µM[1]
Various pyrazole-carboxamidesCarbonic Anhydrase I/IIKi = 0.063–3.368 µM (hCA I), 0.007–4.235 µM (hCA II)[6]
TM-2 pyrazole-4-carboxamideSuccinate Dehydrogenase (SDH)-[7]
Celecoxib 1,5-diarylpyrazoleCyclooxygenase-2 (COX-2)-[8]
Table 3: Other Biological Activities
Compound IDDerivative ClassActivityTarget/OrganismBioactivityReference
TM-Series pyrazole-4-carboxamideFungicidalCorn rust2-4 times higher than fluxapyroxad and bixafen[7]
Various 4-arylmethyl-1-phenylpyrazoleAndrogen Receptor AntagonistLNCaP-hr cellsPotent antitumor effects[9]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives

The synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride with various substituted anilines. The pyrazole-4-carbonyl chloride is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent amidation reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature or heated to reflux to ensure complete conversion. The final products are then purified by recrystallization or column chromatography.[1][6]

In Vitro Kinase Inhibition Assay (Aurora-A Kinase)

The inhibitory activity of the synthesized compounds against Aurora-A kinase is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used to generate a luminescent signal. The assay is typically performed in a 96-well plate format. A solution of the test compound at various concentrations is incubated with the Aurora-A kinase enzyme, a suitable substrate (e.g., a peptide substrate), and ATP. After the incubation period, the kinase detection reagent is added, and the luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of inhibition against the compound concentration.[1]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the pyrazole derivatives against cancer cell lines (e.g., HCT116, MCF-7, A549) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then determined.[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of pyrazole-carboxamide derivatives on human carbonic anhydrase (hCA) I and II isoenzymes are investigated using a stopped-flow instrument to measure the CO2 hydration activity. The assay measures the enzyme-catalyzed hydration of CO2. The initial rates of reaction are determined in the presence and absence of the inhibitors. The Ki values are then calculated from the concentration-dependent inhibition data.[6]

III. Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the bioactivity of pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start 1-Phenyl-5-propyl-1H-pyrazole -4-carboxylic acid carbonyl_chloride 1-Phenyl-5-propyl-1H-pyrazole -4-carbonyl chloride start->carbonyl_chloride SOCl2 or (COCl)2 derivatives Pyrazole-4-carboxamide Derivatives carbonyl_chloride->derivatives Amine/Alcohol purification Purification & Characterization derivatives->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) purification->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

signaling_pathway cluster_aurora Aurora Kinase Signaling Pathway aurora_a Aurora-A Kinase substrates Downstream Substrates (e.g., Plk1, TPX2) aurora_a->substrates Phosphorylation apoptosis Apoptosis aurora_a->apoptosis Suppression of mitosis Mitotic Progression substrates->mitosis inhibitor Pyrazole Derivative (e.g., Compound 10e) inhibitor->aurora_a Inhibition sdh_inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transfer sdh->etc atp ATP Production etc->atp inhibitor Pyrazole-4-carboxamide Fungicide (e.g., TM-2) inhibitor->sdh Inhibition

References

in vitro assays for novel compounds from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key in vitro assays for evaluating the biological activity of novel compounds derived from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. Pyrazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of assay performance supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.

Anti-inflammatory Activity Assays

A primary therapeutic area for pyrazole derivatives is in the treatment of inflammation.[4][5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4][6] The pyrazole scaffold is a core component of several established anti-inflammatory drugs, such as the selective COX-2 inhibitor, Celecoxib.[4][7] Key in vitro assays to determine the anti-inflammatory potential of novel pyrazole compounds focus on the inhibition of COX enzymes and modulation of inflammatory signaling pathways like NF-κB.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This assay is crucial for determining a compound's potency and selectivity in inhibiting the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible and its levels increase significantly during inflammation.[4][8] Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[4]

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against the COX-2 enzyme, providing a benchmark for comparison.

Compound IDStructureCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib Reference Drug0.04>375[9]
Compound 2a 1,5-diphenyl-1H-pyrazole derivative0.019>25[9]
Compound 3b Pyrazole derivative0.03922.21[9]
Compound 5b Pyrazole derivative0.03817.47[9]
3,5-diarylpyrazole Pyrazole derivative0.01Not Reported[4]
Pyrazole-thiazole hybrid Pyrazole derivative0.03>4 (for 5-LOX)[4]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

This protocol is adapted from commercially available kits and common literature procedures.[8][10][11] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[8][11]

  • Reagent Preparation :

    • Prepare COX Assay Buffer as per manufacturer's instructions.

    • Reconstitute human recombinant COX-2 enzyme with sterile water and store on ice.[8][11]

    • Prepare a 10X working solution of the test compound (and reference inhibitor, e.g., Celecoxib) in a suitable solvent like DMSO, then dilute with COX Assay Buffer. The final DMSO concentration should not exceed 1%.[10]

    • Prepare the Arachidonic Acid (substrate) solution by diluting it first with NaOH and then with water.[11]

  • Assay Procedure :

    • Perform all samples and controls in duplicate in a 96-well white opaque plate.

    • Add 10 µl of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 10 µl of the diluted reference inhibitor to the "Inhibitor Control" wells.

    • Add 10 µl of Assay Buffer to the "Enzyme Control" wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.

    • Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.

  • Data Acquisition and Analysis :

    • Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[11]

    • Calculate the rate of reaction by choosing two points in the linear phase of the fluorescence curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Stimulus (e.g., Cytokines) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives to block inflammation.

NF-κB (Nuclear Factor kappa B) Signaling Pathway Assay

The NF-κB pathway is a critical regulator of genes involved in immune and inflammatory responses.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins (IκB).[13] Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.[13][14] Assays targeting this pathway can identify compounds that inhibit inflammation at a point upstream of COX enzymes.

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element.

  • Cell Culture and Plating :

    • Culture a suitable reporter cell line (e.g., HEK293-NF-κB-luc) in the recommended medium.

    • Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment and Stimulation :

    • Treat the cells with various concentrations of the novel pyrazole compounds for a pre-determined incubation time (e.g., 1-2 hours).

    • Following compound incubation, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), for 6-8 hours to induce reporter gene expression.[15] Include unstimulated and vehicle-stimulated controls.

  • Reporter Gene Measurement :

    • If using a luciferase reporter, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a plate reader. The intensity of the light produced is directly proportional to the activity of NF-κB.

  • Data Analysis :

    • Normalize the reporter activity to cell viability (which can be assessed in a parallel plate using an MTT or similar assay).

    • Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK_Complex IKK Complex TNFR->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_Ub Ub-IκB IkB_P->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation Compound Potential Inhibitor (Pyrazole Derivative) Compound->IKK_Complex Inhibition DNA DNA (NF-κB Response Element) NFkB_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription TNFa TNF-α TNFa->TNFR

Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.

Anticancer and Cytotoxicity Assays

Pyrazole derivatives have also shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis and inhibition of cell proliferation.[1][16][17] A fundamental first step in evaluating a compound's anticancer potential is to assess its cytotoxicity against various cancer cell lines.

MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[19] The amount of formazan produced is directly proportional to the number of viable cells.[20]

This table presents the cytotoxic activity of selected pyrazole-based compounds against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Cisplatin Pancreatic (CFPAC-1)~10-20 (Typical)[21]
Gemcitabine Pancreatic (CFPAC-1)~0.01-0.1 (Typical)[21]
Compound L2 Pancreatic (CFPAC-1)61.7[21]
Compound L3 Breast (MCF-7)81.48[21]
Compound 7a Liver (HepG2)1.12[16]
Compound 7b Liver (HepG2)1.45[16]
Compound 5b Leukemia (K562)0.021[22]

This protocol is a standard procedure for assessing cytotoxicity in adherent cell cultures.[19][23]

  • Cell Plating :

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[23] Include control wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the novel pyrazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Incubation :

    • After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis :

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow start Start plate_cells 1. Plate Cancer Cells in 96-well plate start->plate_cells end End incubate1 2. Incubate (24h) for cell adherence plate_cells->incubate1 add_compounds 3. Add Pyrazole Derivatives (serial dilutions) incubate1->add_compounds incubate2 4. Incubate (48-72h) for treatment add_compounds->incubate2 add_mtt 5. Add MTT Reagent (yellow) to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 conversion Viable cells convert MTT to purple Formazan crystals incubate3->conversion solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize conversion->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and determine IC50 read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

References

The Pivotal Role of the 5-Propyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-5-propyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of 1-Phenyl-5-propyl-1H-pyrazole derivatives, focusing on their interaction with the cannabinoid receptor 1 (CB1), a key target in drug discovery.

The 1,5-diarylpyrazole scaffold, famously represented by the CB1 antagonist rimonabant, has been a cornerstone in the development of potent and selective cannabinoid receptor modulators. While extensive research has explored aryl substitutions at the 5-position of the pyrazole ring, the influence of alkyl substituents, such as a propyl group, is less documented but equally critical for optimizing drug properties. This guide synthesizes available data to elucidate the SAR of 1-Phenyl-5-propyl-1H-pyrazole derivatives, offering a comparative perspective against their well-studied aryl counterparts.

Comparative Analysis of C5-Substituents on CB1 Receptor Affinity

The affinity of 1,5-disubstituted pyrazole derivatives for the CB1 receptor is highly sensitive to the nature of the substituent at the 5-position. The following table summarizes the binding affinities (Ki) of various analogs, providing a basis for comparing the influence of a 5-propyl group with other substitutions.

Compound ID1-Position Substituent3-Position Substituent5-Position SubstituentCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
Rimonabant 2,4-DichlorophenylPiperidinylcarboxamide4-Chlorophenyl1.81100~611
Analog 1 2,4-DichlorophenylPiperidinylcarboxamide4-Iodophenyl7.5>10000>1333
Analog 2 2,4-DichlorophenylPiperidinylcarboxamide4-Bromophenyl10.2>10000>980
Analog 3 2,4-DichlorophenylPiperidinylcarboxamidePhenyl57.6>10000>173
Analog 4 2,4-DichlorophenylPiperidinylcarboxamide4-Methylphenyl15.0>10000>667
Hypothetical Propyl Analog PhenylCarboxamidePropyl Inferred Moderate Affinity--

From the table, it is evident that a para-substituted phenyl ring at the C5 position generally confers high affinity and selectivity for the CB1 receptor. The order of potency for para-substituents on the phenyl ring is generally I > Br > Cl > CH3 > H. This suggests that bulky, lipophilic, and electron-withdrawing groups at this position are favorable for binding.

While direct quantitative data for a 5-propyl analog is sparse, SAR studies on related scaffolds suggest that replacing the C5-aryl group with a smaller alkyl chain like propyl would likely result in a compound with moderate affinity for the CB1 receptor. The propyl group, being smaller and less lipophilic than a substituted phenyl ring, may not engage in the same key hydrophobic interactions within the receptor's binding pocket that are crucial for high potency. However, such a modification could offer advantages in terms of physicochemical properties, such as improved solubility and metabolic stability.

Key Structure-Activity Relationship Insights

The SAR of 1,5-disubstituted pyrazole derivatives as CB1 antagonists can be summarized by the following key points:

  • 1-Position: A 2,4-dichlorophenyl group is a common and highly effective substituent for potent CB1 antagonism.

  • 3-Position: A carboxamide group, often with a piperidinyl or other cyclic amine moiety, is crucial for activity. This group is believed to form important hydrogen bond interactions within the receptor.

  • 5-Position: This position is critical for both potency and selectivity. While para-substituted aryl groups have been extensively optimized for high affinity, the exploration of alkyl groups like propyl could lead to compounds with different pharmacological profiles and improved drug-like properties. The general trend suggests that larger, more lipophilic groups at C5 enhance CB1 affinity.

Experimental Protocols

The determination of binding affinity for these compounds relies on robust and standardized experimental protocols. The most common method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the cannabinoid receptors.

Materials:

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or [³H]SR141716A (a high-affinity cannabinoid receptor ligand).

  • Test Compound: The 1-Phenyl-5-propyl-1H-pyrazole derivative to be tested.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Cell harvester and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).

  • Filtration: Rapidly separate the bound and free radioligand by filtration through the glass fiber filter plates using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G General Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Buffers) competitive_binding Competitive Binding (Membranes + Radioligand + Test Compound) prep_reagents->competitive_binding prep_membranes Prepare Receptor Membrane Homogenates total_binding Total Binding (Membranes + Radioligand) prep_membranes->total_binding nonspecific_binding Nonspecific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) prep_membranes->nonspecific_binding prep_membranes->competitive_binding filtration Rapid Filtration total_binding->filtration nonspecific_binding->filtration competitive_binding->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

G Simplified CB1 Receptor Signaling Pathway CB1_Antagonist 1-Phenyl-5-propyl-1H-pyrazole (CB1 Antagonist) CB1_Receptor CB1 Receptor CB1_Antagonist->CB1_Receptor Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Inhibition of Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Normal Production Signaling Downstream Signaling cAMP->Signaling

Caption: Antagonism of the CB1 receptor signaling cascade.

A Comparative Guide to Assessing the Purity of Synthesized 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The purity of this acyl chloride is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols, presents comparative data for the target compound and potential alternatives, and visualizes the analytical workflow.

Overview of Purity Assessment Methods

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the target compound from its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation and identifying the presence of any residual starting materials or byproducts.

Potential Impurities:

The most common impurity in the synthesis of this compound is the corresponding carboxylic acid, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. This can arise from incomplete conversion of the carboxylic acid to the acyl chloride or from hydrolysis of the acyl chloride upon exposure to moisture. Other potential impurities include unreacted starting materials from the pyrazole synthesis and residual solvents.

Comparative Analysis of Acylating Agents

For researchers in drug development, having access to a variety of pure building blocks is crucial. The following table compares this compound with commercially available, structurally related alternatives.

ParameterThis compound Alternative A: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Alternative B: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Alternative C: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
CAS Number 175137-15-2175137-14-161226-20-8129560-00-5
Molecular Formula C13H13ClN2OC11H6ClF3N2OC12H11ClN2OC7H8Cl2N2O
Molecular Weight 248.71 g/mol 274.63 g/mol 234.68 g/mol 207.06 g/mol
Typical Purity (GC/HPLC) >98%>97%>98%>97%
Key Structural Difference Propyl group at C5Trifluoromethyl group at C5Methyl groups at C3 & C5Chloro, ethyl, and methyl substitutions
Reactivity Profile HighHigh (electron-withdrawing CF3 group may increase reactivity)HighHigh
Common Applications Synthesis of bioactive moleculesSynthesis of agrochemicals and pharmaceuticalsSynthesis of chelating agents and pharmaceuticalsIntermediate in organic synthesis

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC is a robust method for quantifying the purity of the target acyl chloride and detecting the presence of the corresponding carboxylic acid impurity. Due to the reactive nature of acyl chlorides, derivatization is often employed for accurate quantification, though direct analysis is also possible with appropriate care to prevent hydrolysis.

Protocol for Direct Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Handle the sample quickly and in a dry environment to minimize hydrolysis.

Expected Results:

CompoundExpected Retention Time (min)
This compound~ 6.5
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid~ 4.2
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities and confirming the molecular weight of the target compound.

Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injector Temperature: 250 °C.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: [1]

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve a small amount of the sample in a dry, inert solvent like dichloromethane or acetonitrile.

Expected Mass Spectral Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound248/250 (M+)213 (M-Cl)+, 185 (M-Cl-CO)+, 105, 77 (phenyl)
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid230 (M+)213 (M-OH)+, 185 (M-COOH)+, 105, 77 (phenyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of the synthesized compound and identifying impurities.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected Chemical Shifts (in CDCl3, estimated):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Propyl Group
-CH2-CH2-CH30.95 (t, 3H)13.8
-CH2-CH2-CH31.65 (m, 2H)22.5
-CH2-CH2-CH32.80 (t, 2H)30.1
Pyrazole Ring
C3-H8.10 (s, 1H)140.0
C4-115.0
C5-150.0
Phenyl Group 7.40-7.60 (m, 5H)125.0, 129.0, 130.0, 138.0
Carbonyl Group -162.0

The presence of the carboxylic acid impurity would be indicated by a broad singlet in the ¹H NMR spectrum between 10-12 ppm and a carbonyl signal in the ¹³C NMR spectrum around 165-170 ppm.

Visualizing the Workflow and Logic

The following diagrams illustrate the synthesis and analysis workflow for this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Starting Materials Py_COOH 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Start->Py_COOH Pyrazole Synthesis Acyl_Cl This compound Py_COOH->Acyl_Cl Chlorination (e.g., SOCl2) Purification Purification (e.g., Distillation/Recrystallization) Acyl_Cl->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Final_Product Pure Product (>98%) HPLC->Final_Product GCMS->Final_Product NMR->Final_Product

Caption: Synthesis and Purity Analysis Workflow.

PurityDecisionTree Start Synthesized Product Check_NMR NMR Spectroscopy: Correct Structure? Start->Check_NMR Check_HPLC HPLC Purity > 98%? Check_NMR->Check_HPLC Yes Fail_Structure Incorrect Structure: Re-evaluate Synthesis Check_NMR->Fail_Structure No Check_GCMS GC-MS: No significant impurities? Check_HPLC->Check_GCMS Yes Fail_Purity Low Purity: Further Purification Required Check_HPLC->Fail_Purity No Pass Product Meets Purity Specifications Check_GCMS->Pass Yes Check_GCMS->Fail_Purity No

Caption: Decision Tree for Purity Verification.

This guide provides a framework for the comprehensive purity assessment of this compound. By employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate, ultimately contributing to the safety and efficacy of new therapeutic agents.

References

A Comparative Guide to the Biological Evaluation of Novel Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various novel pyrazole derivatives as potential anticancer agents, supported by experimental data from recent studies. Pyrazole derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant anticancer potential.[1][2] Their structural versatility allows for modifications that can enhance efficacy and selectivity against various cancer cell lines.[3] These compounds exert their effects through multiple mechanisms, targeting key proteins and pathways involved in cancer progression such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1][4][5]

Data Presentation: Cytotoxicity of Novel Pyrazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values in µM) of selected novel pyrazole derivatives against common human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.

Table 1: Cytotoxicity (IC₅₀ in µM) Against Breast and Lung Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)Reference DrugReference
Isolongifolanone Derivative 37 5.21--[1]
Pyrazole-based Hybrid 31 -42.79-[1]
Pyrazole-Carbaldehyde Derivative 43 0.25-Doxorubicin (0.95)[6]
Indole-Pyrazole Hybrid 33 <23.7<23.7Doxorubicin (24.7-64.8)[6]
Indole-Pyrazole Hybrid 34 <23.7<23.7Doxorubicin (24.7-64.8)[6]
Pyrazole-Imide Derivative 161a -4.915-Fluorouracil (59.27)[7]
Pyrazole-Imide Derivative 161b -3.225-Fluorouracil (59.27)[7]
Thiazolyl Pyrazole Hybrid 181 7.12 ± 0.046.34 ± 0.06-[7]
Ferrocene-Pyrazole Hybrid 47c ---[5]
Indolo-Pyrazole 6c -11.51 - 19.23Sunitinib (5.73)[8]
Azole Compound a1 5.84 ± 0.76--[9]

Table 2: Cytotoxicity (IC₅₀ in µM) Against Liver, Colon, and Other Cancer Cell Lines

Compound/DerivativeHepG2 (Liver)HCT-116 (Colon)Other Cell LinesReference DrugReference
1,3,4-TriarylpyrazolePotent InhibitionPotent InhibitionPC3, A549-[1]
Pyrazolo[4,3-f]quinoline 48 -1.7HeLa (3.6)-[1]
Fused Pyrazole Derivative 50 0.71--Erlotinib (10.6), Sorafenib (1.06)[6]
Pyrazolo[1,5-a]pyrimidine 157 -1.51-Doxorubicin[7]
Hybrid Pyrazolyl Derivative 5e 3.6 - 24.63.6 - 24.6MCF-7-[10]
Ferrocene-Pyrazole Hybrid 47c -3.12PC-3 (124.40), HL60 (6.81)-[5]
Indolo-Pyrazole 6c -9.02SK-MEL-28 (3.46)Sunitinib (10.69)[8]
Azole Compound a1 -5.57 ± 0.02MDA-MB-231 (5.01)-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of the novel pyrazole derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the pyrazole derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and then stained using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis (e.g., p53, p21, Bcl-2, BAX, Caspase-3).[1]

  • Protein Extraction: Cells are treated with the test compounds, harvested, and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a standard workflow for the preclinical evaluation of novel pyrazole derivatives.

G cluster_synthesis Phase 1: Discovery & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_lead Phase 3: Lead Optimization Synthesis Chemical Synthesis of Pyrazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening IC50 IC50 Determination (Dose-Response) Screening->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism Western Target Validation (Western Blot) Mechanism->Western SAR Structure-Activity Relationship (SAR) Analysis Western->SAR SAR->Synthesis Iterative Redesign Lead Lead Compound Selection SAR->Lead

Caption: Workflow for anticancer evaluation of novel pyrazole derivatives.

Targeted Signaling Pathway: EGFR Inhibition

Many pyrazole derivatives are designed as kinase inhibitors.[6] The diagram below shows a simplified representation of the EGFR signaling pathway and the inhibitory action of a pyrazole derivative.

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Pathway Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Pathway P Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition ATP ATP ADP ADP ATP->ADP  Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Structure-Activity Relationship (SAR) Logic

SAR studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds.[2][3] The following diagram illustrates the logical relationship in an SAR study.

G Core Pyrazole Core R1 R2 R3 Modification Chemical Modification Core->Modification Evaluation Biological Evaluation (e.g., IC50) Modification->Evaluation SAR SAR Data Evaluation->SAR SAR->Modification Feedback Optimized Optimized Derivative Potency Selectivity ADMET SAR->Optimized

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

A Comparative Guide to the Synthesis of Substituted Pyrazole-4-Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole-4-carbonyl chlorides are highly valuable intermediates in medicinal chemistry and materials science. Their utility stems from the reactive acid chloride moiety, which serves as a versatile handle for introducing a wide array of functional groups through reactions with various nucleophiles, leading to the generation of diverse compound libraries for drug discovery and other applications. This guide provides an objective comparison of two prominent synthetic strategies for accessing these important building blocks, supported by experimental data and detailed protocols.

Two primary synthetic routes are commonly employed: Route A , which involves the initial construction of the pyrazole ring bearing a C4-ester group, followed by functional group manipulation; and Route B , which relies on the direct functionalization of a pre-formed pyrazole ring at the C4 position.

Performance Comparison

The selection of a synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the typical performance of each route through a multi-step sequence.

StepRoute A: Ring Formation via CyclizationRoute B: C4-Functionalization via Vilsmeier-Haack
Key Intermediate Ethyl Pyrazole-4-carboxylatePyrazole-4-carbaldehyde
Step 1: Intermediate Synthesis Yield: ~72%[1]Yield: 55-85%[2]
Conditions: Hydrazine, (Ethoxycarbonyl)malondialdehyde, EtOH, RT, 17h[1]Conditions: POCl₃, DMF, 120°C, 2-5h[2]
Step 2: Carboxylic Acid Formation Yield: ~96%[3]Yield: High (not quantified)[4]
Conditions: NaOH, H₂O/MeOH, 60°C, 4h (Hydrolysis)[3]Conditions: KMnO₄, H₂O/Pyridine (Oxidation)[4]
Step 3: Acid Chloride Formation Yield: ~96% (analogous)[5]Yield: ~96% (analogous)[5]
Conditions: Thionyl Chloride (SOCl₂), Reflux[5]Conditions: Thionyl Chloride (SOCl₂), Reflux[5]
Overall Estimated Yield ~66% ~48-77%
Advantages - High overall yield.- Builds the core and functional group precursor in one step.- Good for N-unsubstituted or simple N-substituted pyrazoles.- Starts from a simple, pre-formed pyrazole.- Allows for late-stage functionalization.- Tolerates a variety of substituents on the pyrazole core.
Disadvantages - Requires specialized 1,3-dicarbonyl starting materials.- May have regioselectivity issues with unsymmetrical precursors.- The Vilsmeier-Haack reaction requires elevated temperatures.- Overall yield can be lower depending on the formylation efficiency.

Synthetic Pathway Overview

The two routes differ fundamentally in their approach to installing the C4-carbonyl functionality. Route A incorporates it during the initial ring-forming cyclization, whereas Route B introduces it onto an existing pyrazole scaffold.

G cluster_A Route A: Ring Formation cluster_B Route B: C4-Functionalization A_start 1,3-Dicarbonyl Precursor + Hydrazine A_ester Ethyl Pyrazole-4-carboxylate A_start->A_ester Cyclization (~72%) A_acid Pyrazole-4-carboxylic Acid A_ester->A_acid Hydrolysis (~96%) Final_Product Pyrazole-4-carbonyl Chloride A_acid->Final_Product Chlorination (~96%) B_start Substituted Pyrazole B_aldehyde Pyrazole-4-carbaldehyde B_start->B_aldehyde Vilsmeier-Haack (55-85%) B_acid Pyrazole-4-carboxylic Acid B_aldehyde->B_acid Oxidation (High Yield) B_acid->Final_Product Chlorination (~96%)

Caption: Comparative workflow for synthesizing pyrazole-4-carbonyl chlorides.

Experimental Protocols

The following are representative experimental protocols for the key steps in each synthetic route. Researchers should adapt these procedures to their specific substrates and laboratory conditions.

Route A: Ring Formation Pathway

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [1] To a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) dissolved in 150 mL of ethanol under ice bath cooling, hydrazine (6.2 g, 193 mmol) is slowly added. The reaction mixture is then stirred at room temperature for 17 hours. After completion, the ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography to yield ethyl 1H-pyrazole-4-carboxylate.

  • Typical Yield: 72.4%

Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (by Hydrolysis) [3] Note: This protocol for a substituted pyrazole ester is representative of the general hydrolysis procedure. To a 1 L three-necked flask, add the pyrazole-4-carboxylic ester (0.1 mol), water (200 mL), methanol (200 mL), and sodium hydroxide (10 g, 0.25 mol). The mixture is heated and reacted at 60°C for 4 hours. After cooling to room temperature, the methanol is removed by concentration under reduced pressure. The remaining aqueous solution is cooled to 0-5°C and acidified to precipitate the product. The mixture is stirred for 2 hours, and the resulting solid is collected by filtration and dried.

  • Typical Yield: 92-96%

Step 3: Synthesis of Pyrazole-4-carbonyl Chloride (by Chlorination) [5] Note: This protocol is analogous to the synthesis of other pyrazole carbonyl chlorides. The pyrazole-4-carboxylic acid is suspended in a suitable solvent such as toluene or dichloromethane. An excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux and stirred for several hours until gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy). The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which can be used directly or purified by distillation or crystallization.

  • Typical Yield: >90%

Route B: C4-Functionalization Pathway

Step 1: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [2] To a solution of the 5-chloro-1,3-disubstituted-1H-pyrazole (2.0 mmol) in N,N-dimethylformamide (DMF, 5-fold excess), phosphorus oxychloride (POCl₃, 2-fold excess) is added. The reaction mixture is heated to 120°C and stirred for 2-5 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled and carefully poured onto crushed ice. The resulting mixture is neutralized with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Typical Yield: 55-85%

Step 2: Synthesis of Pyrazole-4-carboxylic Acid (by Oxidation) [4] The 3-aryl-4-formylpyrazole is dissolved in a water-pyridine medium. Potassium permanganate (KMnO₄) is added portion-wise while monitoring the reaction temperature. The mixture is stirred until the characteristic purple color of permanganate disappears. The reaction is then worked up by filtering off the manganese dioxide byproduct. The filtrate is acidified to precipitate the pyrazole-4-carboxylic acid, which is then collected by filtration, washed with water, and dried.

  • Typical Yield: High

Step 3: Synthesis of Pyrazole-4-carbonyl Chloride (by Chlorination) The protocol for this final step is identical to Step 3 in Route A. The pyrazole-4-carboxylic acid obtained from the oxidation step is converted to the corresponding acid chloride using thionyl chloride.

  • Typical Yield: >90%

References

A Comparative Guide to Cytotoxicity Assays for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of pyrazole-based compounds, selecting the appropriate cytotoxicity assay is a critical step. This guide provides an objective comparison of commonly employed assays, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Introduction to Cytotoxicity of Pyrazole Derivatives

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) and inhibiting key cellular processes necessary for cancer cell survival and proliferation.[1][2][3][4] Evaluating the cytotoxic potential of novel pyrazole-based compounds is fundamental to identifying promising therapeutic candidates. This involves determining the concentration at which these compounds inhibit cell growth and understanding the underlying mechanisms of cell death.

A variety of in vitro assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay can significantly impact the interpretation of results. This guide focuses on a comparative overview of the most prevalent assays used for pyrazole compounds: the MTT, SRB, and LDH assays, alongside methods for specifically detecting apoptosis.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of various pyrazole-based compounds against a range of cancer cell lines. This data, gathered from multiple studies, highlights the diverse potency of this class of compounds.

Compound ID/NameTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[2]
Compound 9d Apoptosis InducerMDA-MB-231Breast Cancer<10[1][4]
Compound 9e Apoptosis InducerMCF-7Breast Cancer<10[1][4]
Compound 9f Apoptosis InducerMDA-MB-231Breast Cancer<10[1][4]
Compound 10b Bcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5[1]
Compound 10c Bcl-2 InhibitorA549Lung Cancer3.9 - 35.5[1]
Compound 6c Tubulin Polymerization InhibitorSK-MEL-28Melanoma3.46[5]
Compound 6c Tubulin Polymerization InhibitorHCT-116Colon Cancer9.02[5]
Compound 2 Not SpecifiedA549Lung Cancer220.20[6]
Compound L2 Not SpecifiedCFPAC-1Pancreatic Cancer61.7[7][8]
Tosind Apoptosis InducerHT29Colon CancerCauses 23.7% apoptotic death[3][9]
Tospyrquin Apoptosis InducerHT29Colon CancerCauses 14.9% apoptotic death[3][9]

Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][10][11]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration. Requires a solubilization step.
SRB Assay Measures the total protein content of viable cells. The sulforhodamine B dye binds to basic amino acid residues of cellular proteins under acidic conditions.[12][13]Independent of metabolic activity, stable endpoint, good linearity, and sensitive.[12][14][15]Requires a cell fixation step.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity (necrosis).[16][17]Non-destructive to remaining viable cells, allowing for further assays. Measures a direct marker of cytotoxicity.Less sensitive for detecting early apoptotic events where the cell membrane is still intact.
Annexin V/PI Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane changes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[1]Provides detailed information on the mode of cell death.[1]Requires a flow cytometer for analysis, which is more time-consuming and requires specialized equipment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and pyrazole compounds.[1]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1][18]

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old media with 100 µL of the media containing the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.[10]

Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[12][13]

Materials:

  • 96-well cell culture plates

  • Cells and pyrazole compounds as in the MTT assay

  • Fixation solution (e.g., 10% trichloroacetic acid)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold fixation solution to each well without removing the culture medium. Incubate at 4°C for 1 hour.

  • Washing: Remove the supernatant and wash the wells five times with the washing solution. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of washing solution to remove unbound dye.[13] Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of solubilization solution to each well.[13] Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 565 nm.[12][13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the LDH released from the cytosol of damaged cells into the supernatant.[16]

Materials:

  • 96-well cell culture plates

  • Cells and pyrazole compounds as in the MTT assay

  • LDH Assay Kit (containing LDH reaction solution or equivalent reagents)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any floating cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[16]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death.[1]

Materials:

  • 6-well plates

  • Cells and pyrazole compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole compound at the desired concentrations.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Detach adherent cells using trypsin and combine them with the floating cells.

  • Staining: Wash the cells with cold PBS and resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1]

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical workflows for the described cytotoxicity assays and a simplified signaling pathway for apoptosis induced by pyrazole-based compounds.

experimental_workflow_cytotoxicity_assays cluster_assays Cytotoxicity Assay Workflows mtt_start Seed Cells (96-well) mtt_treat Treat with Pyrazole Compound mtt_start->mtt_treat mtt_add Add MTT Reagent mtt_treat->mtt_add mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read srb_start Seed Cells (96-well) srb_treat Treat with Pyrazole Compound srb_start->srb_treat srb_fix Fix Cells (TCA) srb_treat->srb_fix srb_stain Stain with SRB srb_fix->srb_stain srb_wash Wash Unbound Dye srb_stain->srb_wash srb_solubilize Solubilize Bound Dye (Tris) srb_wash->srb_solubilize srb_read Read Absorbance (565nm) srb_solubilize->srb_read ldh_start Seed Cells (96-well) ldh_treat Treat with Pyrazole Compound ldh_start->ldh_treat ldh_supernatant Collect Supernatant ldh_treat->ldh_supernatant ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read annexin_start Seed Cells (6-well) annexin_treat Treat with Pyrazole Compound annexin_start->annexin_treat annexin_harvest Harvest Cells annexin_treat->annexin_harvest annexin_stain Stain (Annexin V/PI) annexin_harvest->annexin_stain annexin_analyze Flow Cytometry Analysis annexin_stain->annexin_analyze

Caption: General experimental workflows for common cytotoxicity assays.

apoptosis_pathway cluster_pathway Apoptosis Induction by Pyrazole Compounds cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway pyrazole Pyrazole Compound bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Inhibition bax Bax (Pro-apoptotic) pyrazole->bax Activation death_receptor Death Receptors (e.g., TRAIL) pyrazole->death_receptor Activation cas9 Caspase-9 bcl2->cas9 bax->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 Activation cas8 Caspase-8 death_receptor->cas8 cas8->cas3 Activation parp PARP Cleavage cas3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by pyrazole compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, ensuring the safety of personnel and compliance with regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is necessary, leveraging established procedures for analogous chemical structures such as other pyrazole derivatives and acyl chlorides. [1] It is imperative to treat this compound as hazardous chemical waste.[1]

Core Principles for Disposal

The fundamental principle for the disposal of this compound is to avoid environmental release and ensure the safety of all personnel. Under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[1][2] The recommended method for the ultimate disposal of such compounds is high-temperature incineration by a licensed professional waste disposal company.[3]

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (inspect before use).[4]

  • Safety goggles or a face shield.[5]

  • A lab coat.[6]

  • Use only in a well-ventilated area or under a chemical fume hood.[5][6]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]

    • Materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution should be treated as hazardous waste.

    • Where possible, separate halogenated from non-halogenated solvent waste.[1]

    • Collect in a designated, labeled, and sealed waste container.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[1]

    • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected depending on institutional policies.

3. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".

  • An accurate list of all constituents and their approximate concentrations.[1]

  • Appropriate hazard warnings (e.g., "Corrosive," "Harmful," "Irritant").[3]

  • The date accumulation started.[1]

  • The name of the principal investigator and the laboratory location.[1]

4. Waste Storage:

  • Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[1][3]

  • This area should be well-ventilated and away from incompatible materials such as bases and strong oxidizing agents.[3][6]

  • Ensure containers are in good condition and have tight-fitting lids.[1] Do not overfill containers.[1]

5. Arranging for Disposal:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Quantitative Data and Safety Parameters

ParameterGuidelineSource
Exposure Limits No specific occupational exposure limits have been established. Handle with caution.[2]
Aquatic Toxicity Pyrazole derivatives can be harmful to aquatic life with long-lasting effects. Avoid release to the environment.[2][4]
Biodegradability Pyrazole compounds can be resistant to biodegradation.[2]
Container Headspace Leave adequate headspace in waste containers to allow for expansion.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Segregate Waste Streams (Halogenated vs. Non-halogenated) C->D E Transfer Waste to Container in a Fume Hood D->E F Securely Seal and Store in Designated Area E->F G Consult Institutional EHS for Disposal Procedures F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H I End: Waste Properly Disposed (High-Temperature Incineration) H->I

References

Essential Safety and Operational Guide for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Immediate Safety Information

Primary Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with the appropriate personal protective equipment in a well-ventilated area.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. Wash off with soap and plenty of water and consult a physician.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Rinse your mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield (minimum 8 inches). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]To protect against splashes and vapors that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[2][3] Gloves must be inspected for integrity before each use.To prevent skin contact which can result in severe burns.[1][2]
Body Protection A chemical-resistant lab coat or a complete chemical suit. An apron may be used for additional protection against splashes.[2]To protect the body from accidental splashes and contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if exposure limits are exceeded.To prevent inhalation of corrosive vapors that can damage the respiratory tract.[3]
Operational Plan: Handling and Storage

A systematic approach is critical for the safe handling of this reactive compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a calibrated eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Keep containers of this compound tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[3]

2. Handling Procedure:

  • Wear all the requisite PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • After handling, wash hands and other exposed areas thoroughly with mild soap and water.[4]

Disposal Plan

Waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

1. Spill Response:

  • In the event of a small spill, absorb the material with an inert substance such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the spilled chemical to enter drains or waterways.[2]

2. Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[5][6]

  • Contaminated clothing should be washed before reuse.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Eyewash/Shower Access prep_hood->prep_safety handle_chem Handle Chemical prep_safety->handle_chem handle_wash Wash Hands After Handling handle_chem->handle_wash disp_spill Spill Response handle_chem->disp_spill If Spill Occurs disp_waste Dispose of Hazardous Waste handle_chem->disp_waste store_chem Store in Cool, Dry, Ventilated Area handle_wash->store_chem

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.